molecular formula C7H12O2 B12852193 3-Methylhex-5-enoic acid

3-Methylhex-5-enoic acid

Katalognummer: B12852193
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: DUJRYVACNDPJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylhex-5-enoic acid (CAS 96864-27-6) is a volatile carboxylic acid of significant interest in biochemical and microbiological research. This compound is part of a broad diversity of carboxylic acids that are released from odorless precursor compounds secreted in the human axilla by the action of a specific bacterial Nα-acyl-glutamine aminoacylase (N-AGA) found in Corynebacteria sp. . Studies have shown that these acids, including 3-methylhex-5-enoic acid, are key candidate molecules for determining the individual variability in human body odor type . The enzyme responsible for its release is highly specific for the glutamine residue of the precursor but has low specificity for the acyl part, making it a subject of interest for studying enzyme kinetics and substrate specificity . Researchers utilize this compound to probe the mechanisms of axillary malodor formation and to screen for novel deodorant formulations that target the bacterial enzyme activity . The (S)-enantiomer of this compound is available for stereospecific studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please note that this product requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

3-methylhex-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)

InChI-Schlüssel

DUJRYVACNDPJIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC=C)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of 3-methylhex-5-enoic acid, a volatile branched-chain fatty acid of significant interest in microbiology and human biology. This document delves into the microbial origins of this compound, its role as a key determinant of human axillary odor, and the intricate biochemical pathways leading to its formation. Detailed experimental protocols for the isolation, characterization, and quantification of 3-methylhex-5-enoic acid are provided, alongside an exploration of its biological significance. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development investigating human-microbe interactions and the biochemistry of body odor.

Introduction: The Aromatic Landscape of the Human Axilla

The human axilla represents a unique and complex microbial ecosystem. The secretions from apocrine and eccrine glands in this region, which are initially odorless, serve as a rich substrate for a specialized community of commensal bacteria. The metabolic activities of these microorganisms lead to the production of a diverse array of volatile organic compounds (VOCs) that constitute human body odor. Among these, a class of volatile fatty acids (VFAs) plays a pivotal role in defining the characteristic scent of axillary sweat. This guide focuses on a specific and intriguing member of this class: 3-methylhex-5-enoic acid. Its unique structure, comprising both a methyl branch and a terminal double bond, hints at a specialized biosynthetic origin and a significant biological function within the human microbiome.

Natural Occurrence: A Microbial Fingerprint of Human Scent

The primary and most well-documented natural source of 3-methylhex-5-enoic acid is the human axilla. It is not produced by human metabolic processes but is a direct result of the enzymatic activity of specific skin-resident bacteria on odorless precursors present in apocrine gland secretions.

The Role of the Axillary Microbiome

The axillary vault is predominantly colonized by bacteria of the genera Corynebacterium and Staphylococcus.[1][2][3] It is the Corynebacterium species that are primarily responsible for the production of the most pungent axillary malodors, including 3-methylhex-5-enoic acid.[4][5] These bacteria possess a specific enzyme, an Nα-acyl-glutamine aminoacylase, which is crucial for the release of the volatile acid from its non-volatile precursor.[4]

Odorless Precursors in Apocrine Secretions

The apocrine glands secrete a variety of organic molecules, including proteins, lipids, and amino acid conjugates. 3-Methylhex-5-enoic acid exists in these secretions as an odorless, water-soluble N-acyl-glutamine conjugate.[6] This precursor is transported to the skin surface where it becomes available to the resident microflora. The enzymatic cleavage of the glutamine residue by corynebacterial aminoacylase liberates the free, volatile, and odorous 3-methylhex-5-enoic acid.[4]

CompoundSourcePrecursor FormReleasing Microorganism
3-Methylhex-5-enoic acidHuman AxillaN-acyl-glutamine conjugateCorynebacterium sp.

Biosynthesis of 3-Methylhex-5-enoic Acid: A Proposed Pathway

The biosynthesis of 3-methylhex-5-enoic acid is a fascinating example of microbial adaptation to a specific ecological niche. While the complete pathway has not been elucidated in a single study, a plausible sequence of enzymatic reactions can be proposed based on the known principles of branched-chain and unsaturated fatty acid biosynthesis in bacteria, particularly in Corynebacterium.

The biosynthesis can be conceptually divided into three key stages: initiation , elongation , and desaturation .

Biosynthesis of 3-Methylhex-5-enoic acid Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Primer 2-Methylbutanoyl-CoA Keto_acid->Primer Branched-chain α-keto acid dehydrogenase Elongation Fatty Acid Synthase (FAS-I) Elongation Cycle Primer->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation Saturated_acid 3-Methylhexanoyl-CoA Elongation->Saturated_acid Desaturation Fatty Acid Desaturase Saturated_acid->Desaturation Unsaturated_acid 3-Methylhex-5-enoyl-CoA Desaturation->Unsaturated_acid Hydrolysis Thioesterase Unsaturated_acid->Hydrolysis Final_product 3-Methylhex-5-enoic Acid Hydrolysis->Final_product Conjugation N-acyl-glutamine Synthetase (in host) Final_product->Conjugation Precursor N-(3-Methylhex-5-enoyl)-Glutamine (secreted in axilla) Conjugation->Precursor Release Nα-acyl-glutamine aminoacylase (Corynebacterium sp.) Precursor->Release Release->Final_product

Figure 1: Proposed biosynthetic pathway of 3-Methylhex-5-enoic acid.

Initiation with a Branched-Chain Primer

The biosynthesis of branched-chain fatty acids in bacteria is initiated by a short-chain branched acyl-CoA primer. In the case of 3-methylhex-5-enoic acid, the methyl group at the C3 position suggests the use of a primer derived from the amino acid isoleucine.

  • Transamination of Isoleucine: The initial step is the removal of the amino group from isoleucine to form α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield 2-methylbutanoyl-CoA. This molecule serves as the primer for the fatty acid synthase.

Elongation by Fatty Acid Synthase (FAS-I)

Corynebacterium species possess a type I fatty acid synthase (FAS-I) system, a large, multifunctional enzyme complex that catalyzes the sequential addition of two-carbon units.[7][8][9]

  • Chain Elongation: The 2-methylbutanoyl-CoA primer is loaded onto the FAS-I complex. One cycle of elongation occurs through the condensation with malonyl-CoA, followed by reduction, dehydration, and a second reduction, to add two carbons to the chain. This results in the formation of 3-methylhexanoyl-CoA.

Terminal Desaturation

The final key step is the introduction of the double bond at the C5-C6 position (ω-1 position). This is likely catalyzed by a specific fatty acid desaturase enzyme.

  • Desaturase Activity: A fatty acid desaturase acts on the saturated 3-methylhexanoyl-CoA intermediate to introduce a double bond, yielding 3-methylhex-5-enoyl-CoA. The exact nature of this desaturase in Corynebacterium species for this specific substrate remains an area for further research.

Thioester Hydrolysis and Conjugation
  • Hydrolysis: A thioesterase then hydrolyzes the thioester bond of 3-methylhex-5-enoyl-CoA to release the free fatty acid, 3-methylhex-5-enoic acid.

  • Conjugation in the Host: It is hypothesized that the free fatty acid is then taken up by the host's apocrine gland cells and conjugated to glutamine before being secreted as the odorless precursor.

Experimental Protocols

This section provides detailed methodologies for the study of 3-methylhex-5-enoic acid, from the cultivation of the source bacteria to the analysis of the volatile product.

Isolation and Culturing of Axillary Corynebacterium

Objective: To isolate and cultivate Corynebacterium species from human axillary skin swabs.

Materials:

  • Sterile cotton swabs

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Tellurite Blood Agar (selective for Corynebacterium)

  • Incubator (37°C)

  • Microscope and Gram staining reagents

Procedure:

  • Moisten a sterile cotton swab in sterile PBS.

  • Firmly swab the axillary vault of a human donor.

  • Streak the swab onto both TSA (or Blood Agar) and Tellurite Blood Agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Observe the plates for characteristic colonies. On Tellurite Agar, Corynebacterium colonies will appear grey to black.

  • Select individual colonies and perform Gram staining to confirm the presence of Gram-positive rods.

  • Subculture pure colonies for further analysis.

Isolation_of_Corynebacterium Swab Axillary Swab Streak Streak on TSA and Tellurite Blood Agar Swab->Streak Incubate Incubate at 37°C for 24-48h Streak->Incubate Observe Observe Colony Morphology Incubate->Observe Gram_stain Gram Stain Observe->Gram_stain Subculture Subculture Pure Colonies Gram_stain->Subculture

Figure 2: Workflow for the isolation of axillary Corynebacterium.

Enzymatic Release and Extraction of Volatile Fatty Acids

Objective: To release and extract 3-methylhex-5-enoic acid from its precursor in axillary secretions for analysis.

Materials:

  • Collected axillary sweat (or a solution of the synthetic precursor)

  • Cultured Corynebacterium isolate or purified Nα-acyl-glutamine aminoacylase

  • Dichloromethane (DCM) or diethyl ether

  • Anhydrous sodium sulfate

  • Centrifuge and tubes

  • Glass pasteur pipettes

Procedure:

  • Incubate the collected axillary sweat with a suspension of the isolated Corynebacterium strain (or the purified enzyme) at 37°C for 6-12 hours.

  • Acidify the sample to a pH of ~3 with HCl to protonate the carboxylic acids.

  • Extract the aqueous sample twice with an equal volume of DCM or diethyl ether.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully decant or pipette the dried organic extract into a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 3-methylhex-5-enoic acid in the prepared extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 240°C

    • Hold: 5 min at 240°C

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-350

Sample Preparation:

  • The concentrated extract can be directly injected.

  • For improved chromatography and sensitivity, derivatization to form methyl esters (using BF3-methanol or diazomethane) or silyl esters (using BSTFA) can be performed prior to injection.

Data Analysis:

  • Identification of 3-methylhex-5-enoic acid is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic standard.

  • Quantification can be performed by creating a calibration curve with a standard of known concentration.

Biological Significance and Future Directions

The production of 3-methylhex-5-enoic acid and other volatile fatty acids by the axillary microbiome is a key factor in human chemical communication and social signaling, although in modern society it is often perceived as malodor.[1][10] The unique profile of these compounds contributes to an individual's "odor fingerprint."

Future research in this area could focus on:

  • The detailed characterization of the fatty acid desaturase responsible for the terminal unsaturation in the biosynthesis of 3-methylhex-5-enoic acid.

  • Investigating the diversity of Nα-acyl-glutamine aminoacylases across different Corynebacterium species and their substrate specificities.

  • Exploring the potential for inhibiting this biosynthetic pathway as a novel strategy for deodorant and antiperspirant formulations.

  • Examining the presence of 3-methylhex-5-enoic acid and its precursors in other mammalian species to understand its evolutionary significance.

Conclusion

3-Methylhex-5-enoic acid is a microbially produced volatile fatty acid that plays a central role in the formation of human axillary odor. Its natural occurrence is intrinsically linked to the metabolic activity of Corynebacterium species on odorless precursors secreted by the apocrine glands. The proposed biosynthetic pathway, initiated from isoleucine and involving a type I fatty acid synthase and a terminal desaturase, provides a logical framework for understanding its formation. The experimental protocols detailed in this guide offer a practical approach for researchers to investigate this fascinating molecule and its role in the complex interplay between the human host and its microbiome. Further elucidation of the enzymes involved in its biosynthesis holds promise for the development of novel strategies to modulate human body odor.

Sources

Spectroscopic Elucidation of 3-Methylhex-5-enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylhex-5-enoic acid (C₇H₁₂O₂) is a branched, unsaturated carboxylic acid that serves as a critical intermediate in the synthesis of complex therapeutics, including spiro-sulfonamide derivatives targeting the myeloid cell leukemia-1 (Mcl-1) protein[1]. Beyond its synthetic utility, it is a known volatile biomarker in biochemical research[2]. Accurate structural elucidation of this molecule is paramount for verifying synthetic integrity. This whitepaper provides an in-depth analysis of its spectroscopic profile—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—grounded in the causality of its molecular mechanics.

Structural Elucidation & Spectroscopic Profiling

The molecular architecture of 3-methylhex-5-enoic acid features a terminal alkene, a carboxylic acid moiety, and a stereogenic center at the C3 position[3]. This chiral center fundamentally alters the magnetic environment of the molecule, dictating the complexity of its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality: The presence of the chiral center at C3 breaks the molecule's plane of symmetry. Consequently, the methylene protons adjacent to this center (at C2 and C4) become chemically and magnetically non-equivalent, or diastereotopic. Instead of appearing as simple doublets or triplets, these protons couple with each other (geminal coupling, 2J≈15 Hz) and with the adjacent C3 methine proton, resulting in complex, overlapping multiplets.

The experimental 1 H NMR data (400 MHz, CDCl₃) confirms this diastereotopic effect. The C2 protons, being alpha to the electron-withdrawing carbonyl group, are shifted downfield. Due to their diastereotopic nature, one C2 proton resolves distinctly at 2.40–2.44 ppm, while the other is buried in a broader multiplet at 2.03–2.20 ppm alongside the C3 methine and C4 allylic protons[1].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
5.74 – 5.83Multiplet (m)1HH-5 (Internal Alkene): Deshielded by the adjacent double bond; complex splitting due to coupling with H-6 and H-4.
5.04 – 5.08Multiplet (m)2HH-6 (Terminal Alkene): Appears upfield of H-5; split by geminal, vicinal, and allylic couplings.
2.40 – 2.44Multiplet (m)1HH-2a (Diastereotopic CH₂): Deshielded by the adjacent C=O group.
2.03 – 2.20Multiplet (m)4HH-2b, H-3, H-4a/b: Overlapping signals of the remaining diastereotopic C2 proton, the C3 methine, and the C4 allylic protons.
1.01Doublet (d)3HC3-CH₃: Split into a doublet ( J=6.4 Hz) by the single adjacent C3 methine proton.
~11.0 – 12.0Broad Singlet (br s)1HCOOH: Often highly broadened or absent due to rapid chemical exchange with trace moisture in the solvent.

Table 2: 13 C NMR Spectral Data (Empirical Assignments, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
~179.0QuaternaryC1 (C=O): Highly deshielded by the electronegative oxygen atoms.
~136.5Methine (CH)C5 (-CH=): sp² hybridized internal alkene carbon.
~116.2Methylene (CH₂)C6 (=CH₂): sp² hybridized terminal alkene carbon.
~41.5Methylene (CH₂)C2 (-CH₂-): Deshielded by the adjacent carbonyl group.
~40.2Methylene (CH₂)C4 (-CH₂-): Allylic carbon, slightly deshielded by the alkene.
~30.1Methine (CH)C3 (-CH-): Aliphatic chiral center.
~19.5Methyl (CH₃)C7 (-CH₃): Shielded aliphatic methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality: FT-IR provides a distinct vibrational fingerprint. The carboxylic acid group forms strong intermolecular hydrogen-bonded dimers in the condensed phase, heavily restricting the O-H bond vibration and resulting in a characteristically broad absorption band.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibrational Mode
2500 – 3300Strong, BroadO-H Stretch: Broadening caused by extensive intermolecular H-bonding.
1705 – 1715StrongC=O Stretch: Characteristic of an aliphatic carboxylic acid.
1640MediumC=C Stretch: Stretching of the isolated alkene double bond.
3075Weaksp² C-H Stretch: Vinylic C-H stretching.
2850 – 2960Strongsp³ C-H Stretch: Aliphatic backbone vibrations.
910, 990Strong=CH₂ Bend: Out-of-plane bending specific to terminal alkenes.
Electron Ionization Mass Spectrometry (EI-MS)

Mechanistic Causality: Under standard 70 eV electron ionization, the molecule (exact mass 128.08 Da[3]) undergoes predictable fragmentation. The branching at C3 creates a structural weak point. Cleavage of the C3-C4 bond is highly favorable because it results in the loss of an allyl radical (C₃H₅•, 41 Da), which is heavily resonance-stabilized. This leaves a secondary carbocation at C3, generating a prominent fragment at m/z 87.

Table 4: EI-MS Fragmentation Pathways

m/zIon TypeFragmentation Logic
128[M]⁺•Molecular ion (C₇H₁₂O₂).
111[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
87[M - C₃H₅]⁺Alpha-cleavage loss of the resonance-stabilized allyl radical.
69[M - CH₂COOH]⁺Loss of the acetic acid radical, leaving the hydrocarbon chain.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes an internal check to prevent analytical artifacts.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of 3-methylhex-5-enoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Locking & Shimming: Insert the sample into the spectrometer.

    • Self-Validation: Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl₃ solvent. A stable lock level validates magnetic field homogeneity.

  • Acquisition: Acquire 16-32 scans for 1 H NMR (relaxation delay: 2s) and 256-512 scans for 13 C NMR (relaxation delay: 2-5s, proton-decoupled)[4].

  • Calibration:

    • Self-Validation: Reference the spectrum using the internal TMS signal at exactly 0.00 ppm. Verify that the residual non-deuterated CHCl₃ peak appears precisely at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If these peaks deviate, the chemical shift axis is compromised and must be recalibrated.

FT-IR Acquisition Protocol
  • Instrument Preparation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).

  • Background Scan:

    • Self-Validation: Perform a background scan (air) immediately prior to sample loading. This step subtracts ambient atmospheric signals (e.g., CO₂ at 2350 cm⁻¹ and water vapor) and validates that the crystal is free of cross-contamination.

  • Sample Acquisition: Apply a drop of the neat liquid sample to the crystal. Apply pressure if necessary. Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal with isopropanol and perform a secondary background scan to validate sample removal.

GC-MS Acquisition Protocol
  • System Tuning:

    • Self-Validation: Run an autotune using Perfluorotributylamine (PFTBA). The presence of sharp, correctly assigned peaks at m/z 69, 219, and 502 validates mass axis calibration and electron multiplier sensitivity.

  • Blank Run: Inject 1 µL of pure solvent (e.g., hexane).

    • Self-Validation: A flat baseline in the blank run validates that the GC column and MS ion source are free from carryover.

  • Sample Run: Inject 1 µL of a 1 mg/mL sample solution. Use a temperature gradient (e.g., 50°C hold for 2 min, ramp 15°C/min to 250°C) to elute the compound.

Mechanistic Workflow & Data Interpretation Logic

The following diagram illustrates the logical deduction pathway from raw spectroscopic acquisition to final structural confirmation.

SpectralAnalysis cluster_Spectroscopy Spectroscopic Acquisition & Causality Sample Sample: 3-Methylhex-5-enoic acid (C7H12O2) NMR1H 1H NMR (400 MHz) Detects: Olefinic, Methyl & Diastereotopic CH2 Sample->NMR1H NMR13C 13C NMR (100 MHz) Detects: Carbonyl & Aliphatic Backbone Sample->NMR13C IR FT-IR (ATR) Detects: COOH (2500-3300 cm⁻¹) & C=C (1640 cm⁻¹) Sample->IR MS EI-MS (70 eV) Detects: M+ (128) & Allyl Loss (m/z 87) Sample->MS Integration Data Integration & Causality Check Cross-validation of functional groups NMR1H->Integration Proton Environments NMR13C->Integration Carbon Framework IR->Integration Functional Groups MS->Integration Molecular Mass Structure Confirmed Structure: 3-Methylhex-5-enoic acid Integration->Structure Structural Elucidation

Figure 1: Logical workflow for the spectroscopic elucidation of 3-Methylhex-5-enoic acid.

References

  • National Center for Biotechnology Information (PubChem) . 3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509. Retrieved from:[Link]

  • Zhuo, J., Leal, R., Shetty, R., Luengo, J., & Combs, A. P. (2020). Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein. World Intellectual Property Organization. Patent No. WO2020097577A1.

Sources

Stereoisomers and Enantiomers of 3-Methylhex-5-enoic Acid: Structural Dynamics, Asymmetric Synthesis, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of modern drug discovery and complex molecule synthesis, enantiomeric purity is non-negotiable. 3-Methylhex-5-enoic acid (IUPAC: 3-methylhex-5-enoic acid; SMILES: CC(CC=C)CC(=O)O) is a highly versatile, volatile carboxylic acid featuring a terminal alkene and a single chiral center at the C3 position[1]. With a molecular weight of 128.17 g/mol , this bifunctional molecule serves as a critical chiral building block for synthesizing neuroactive pharmaceuticals, biochemical probes, and complex natural products[1].

This technical guide provides a comprehensive analysis of the stereochemical architecture of 3-methylhex-5-enoic acid, detailing field-proven protocols for its asymmetric synthesis, enantiomeric resolution, and downstream chemoselective transformations.

Stereochemical Architecture & Isomerism

The structural core of 3-methylhex-5-enoic acid contains exactly one stereocenter at the C3 carbon. This carbon is bonded to four distinct groups: a methyl group, a vinyl-containing fragment ( −CH2​−CH=CH2​ ), an acetic acid fragment ( −CH2​−COOH ), and a hydrogen atom.

Because of this single chiral center, the molecule exists as two distinct stereoisomers (enantiomers):

  • (3R)-3-methylhex-5-enoic acid

  • (3S)-3-methylhex-5-enoic acid

The biological activity of downstream pharmaceutical products is highly dependent on the absolute configuration of this C3 center. For example, the synthesis of neuroactive drugs like Pregabalin involves key chiral intermediates (e.g., (S)-3-cyano-5-methylhexanoic acid ethyl ester) that share a homologous structural motif with derivatives of 3-methylhex-5-enoic acid[2]. Consequently, establishing and validating the correct stereocenter during early-stage synthesis is critical to preventing late-stage clinical failures due to off-target enantiomeric toxicity.

Enantioselective Synthesis Pathways

The asymmetric synthesis of β -substituted carboxylic acids requires rigorous stereoselective strategies to control the formation of the C3 chiral center, leading to a high enantiomeric excess (ee) of one isomer over the other[1].

De Novo Synthesis via Chiral Auxiliaries

One of the most robust and established approaches involves the use of chiral oxazolines as temporary stereodirecting auxiliaries[1].

  • Mechanistic Causality: The bulky substituents on the chiral oxazoline ring create a sterically hindered microenvironment. When organolithium reagents are introduced, nucleophilic attack is restricted exclusively to the less hindered face of the substrate molecule. This thermodynamic control ensures high diastereoselectivity.

  • Cleavage: Subsequent hydrolysis of the oxazoline auxiliary yields the enantiomerically enriched 3-methylhex-5-enoic acid, allowing the auxiliary to be recovered and recycled[1].

Asymmetric Conjugate Addition

An alternative powerful strategy is the asymmetric conjugate addition of nucleophiles to α,β -unsaturated esters. By utilizing homochiral lithium amides as nucleophiles, the stereochemical outcome is tightly controlled by the chirality of the reagents, effectively establishing the C3 stereocenter prior to saponification into the free acid[1].

Mechanistic Workflow Visualization

The following Graphviz diagram maps the logical relationship and workflow of the chiral auxiliary-directed synthesis and subsequent validation.

G Substrate Prochiral Precursor (e.g., α,β-unsaturated ester) Auxiliary Chiral Oxazoline Addition (Stereodirecting Auxiliary) Substrate->Auxiliary Auxiliary Coupling Organolithium Organolithium Addition (Face-selective attack) Auxiliary->Organolithium Asymmetric Induction Hydrolysis Hydrolysis & Cleavage (Auxiliary Removal) Organolithium->Hydrolysis Stereocenter Established R_Isomer (R)-3-Methylhex-5-enoic acid (Enantiomerically Enriched) Hydrolysis->R_Isomer Route A S_Isomer (S)-3-Methylhex-5-enoic acid (Enantiomerically Enriched) Hydrolysis->S_Isomer Route B Validation Chiral HPLC Validation (Polysaccharide Phase) R_Isomer->Validation ee% Check S_Isomer->Validation ee% Check

Caption: Workflow for the asymmetric synthesis and validation of 3-methylhex-5-enoic acid enantiomers.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the chemoselective downstream transformations of 3-methylhex-5-enoic acid.

Protocol A: Chemoselective Hydrogenation to 3-Methylhexanoic Acid

Objective: Reduce the terminal olefin while strictly preserving the C3 chiral center[1].

  • Preparation: Dissolve 10 mmol of enantiopure (S)-3-methylhex-5-enoic acid in 20 mL of anhydrous ethanol within a high-pressure Parr reactor.

  • Catalyst Loading: Add 5 mol% Palladium on Carbon (Pd/C) or Platinum(IV) oxide ( PtO2​ )[1]. Causality: PtO2​ (Adams' catalyst) is highly effective for minimizing alkene isomerization prior to reduction, preserving the integrity of the carbon skeleton.

  • Hydrogenation: Purge the vessel with H2​ gas three times to remove ambient oxygen, then pressurize to 2 atm. Stir vigorously at 25°C for 4 hours.

  • Self-Validation Mechanism: Withdraw a 50 μL aliquot, filter, and analyze via GC-MS. The complete disappearance of the alkene mass fragment validates conversion. Concurrently, analyze the aliquot via polarimetry; identical specific rotation before and after the reaction validates that no racemization occurred at C3.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst. Evaporate the solvent under reduced pressure.

Protocol B: Reduction to 3-Methylhex-5-en-1-ol

Objective: Convert the carboxylic acid to a primary alcohol for subsequent Sharpless asymmetric epoxidation[2].

  • Preparation: Suspend Lithium aluminum hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere[3].

  • Addition: Dropwise add 3-methylhex-5-enoic acid dissolved in THF. Causality: The high reactivity of LiAlH4​ ensures the complete reduction of the carboxyl group to the hydroxyl group[3]. The dropwise addition controls the highly exothermic nature of the reaction.

  • Self-Validation Mechanism: Monitor via TLC (Hexane:EtOAc 7:3). The shift from a highly polar baseline spot (acid) to a higher Rf​ spot (alcohol) visually validates the reduction.

  • Quenching (Fieser Method): Carefully add n mL of water, n mL of 15% NaOH, and 3n mL of water sequentially to precipitate the aluminum salts as a granular white solid, allowing for easy filtration.

Quantitative Data Presentation

To facilitate easy comparison of synthetic parameters and analytical validation methods, the following tables summarize the core quantitative data.

Table 1: Chemoselective Transformations of 3-Methylhex-5-enoic Acid

ReactantReagent / CatalystSolventProductRationale & Causality
3-Methylhex-5-enoic acid H2​ , Pd/C or PtO2​ Ethanol3-Methylhexanoic acidSelective olefin reduction without affecting the carboxyl group or C3 stereocenter[1].
3-Methylhex-5-enoic acid LiAlH4​ THF / Diethyl ether3-Methylhex-5-en-1-olComplete and aggressive reduction of the carboxyl group to a primary alcohol[3].

Table 2: Recommended Chiral HPLC Parameters for Enantiomeric Resolution

ParameterRecommendationRationale & Causality
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Broad applicability and proven success for separating enantiomers of allylic and chiral aliphatic compounds[3].
Mobile Phase n-Hexane / Isopropanol (Isocratic)Provides the optimal polarity balance to ensure distinct retention times for the (R) and (S) enantiomers[3].
Detection UV at 210 nmCaptures the absorption maximum of the terminal olefin and carboxyl chromophores.

Conclusion

The stereoisomers of 3-methylhex-5-enoic acid represent a highly valuable class of chiral building blocks in organic synthesis. By leveraging chiral auxiliaries or asymmetric conjugate addition, chemists can establish the C3 stereocenter with high precision[1]. Subsequent chemoselective transformations—whether reducing the olefin via Pd/C to yield 3-methylhexanoic acid or reducing the carboxyl group via LiAlH4​ to yield 3-methylhex-5-en-1-ol—allow this scaffold to be seamlessly integrated into the development pipelines of complex neuroactive drugs and biochemical probes[2][3].

References

  • Benchchem. "3-Methylhex-5-en-1-ol | C7H14O | 13119642". Benchchem Product Database.
  • Benchchem. "3-Methylhex-5-enoic Acid | RUO". Benchchem Product Database.
  • Benchchem. "3-Methylhex-5-en-1-ol | C7H14O | 13119642" (Pregabalin Context). Benchchem Product Database.

Sources

Technical Whitepaper: Physicochemical Profiling and Biochemical Dynamics of 3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Significance

3-Methylhex-5-enoic acid (CAS 96864-27-6) is a volatile, branched-chain unsaturated carboxylic acid that has emerged as a critical target in biochemical, microbiological, and cosmetic research[1]. While short-chain fatty acids are ubiquitous in biological systems, this specific molecule is a primary driver of individual variability in human axillary malodor[1][2].

In the human axilla, odorless precursor molecules—specifically -acyl-glutamine conjugates—are secreted by apocrine glands. These precursors are subsequently cleaved by a highly specific bacterial enzyme, -acyl-glutamine aminoacylase (N-AGA) , which is predominantly expressed by resident Corynebacterium species[1]. Because N-AGA exhibits high specificity for the glutamine residue but broad tolerance for the acyl chain, 3-methylhex-5-enoic acid is rapidly released into the local environment, volatilizing at skin temperature to produce a characteristic odor profile[1]. Understanding the physical properties and enzymatic origins of this compound is essential for developing targeted microbiome-modulating deodorants and novel enzyme inhibitors.

Physicochemical Profiling

The structural features of 3-methylhex-5-enoic acid—comprising a terminal alkene, a chiral center at the C3 position, and a terminal carboxylic acid—dictate its reactivity, volatility, and receptor binding affinity.

Quantitative Data Summary
PropertyValueScientific Implication
Molecular Formula C₇H₁₂O₂[1][3]Aliphatic chain length optimized for volatility at 37°C.
Molecular Weight 128.17 g/mol [1][3]Low molecular weight facilitates rapid vaporization from the skin surface.
Exact Mass 128.0837 Da[3]Critical for high-resolution mass spectrometry (HRMS) identification.
XLogP3 1.6[3]Moderate lipophilicity; partitions well into apocrine lipid secretions while retaining aqueous solubility for enzymatic access.
Topological Polar Surface Area 37.3 Ų[3]Dictated entirely by the carboxylate moiety, governing hydrogen bonding with olfactory receptors.
Storage Conditions 2-8°C, Inert Atmosphere[1][4]Causality: The terminal alkene is susceptible to auto-oxidation and polymerization. Cold-chain storage under argon/nitrogen prevents oxidative degradation[1].

Biochemical Origins: The N-AGA Cleavage Mechanism

The biotransformation of sweat components is a classic example of host-microbiome symbiosis. The enzymatic release of 3-methylhex-5-enoic acid is an extracellular process dependent on the kinetics of the N-AGA enzyme. Inhibiting this specific pathway is a primary objective in modern cosmetic science, as it prevents malodor formation without disrupting the broader, beneficial skin microbiome[1].

G Precursor Odorless Precursor (Nα-acyl-glutamine conjugate) Enzyme N-AGA Enzyme (Corynebacterium sp.) Precursor->Enzyme Secreted in Axilla Product1 3-Methylhex-5-enoic Acid (Volatile Odorant) Enzyme->Product1 Hydrolytic Cleavage Product2 Free Glutamine (Metabolite) Enzyme->Product2 Hydrolytic Cleavage

Fig 1: Biochemical pathway of 3-methylhex-5-enoic acid release via Corynebacterium N-AGA enzyme.

Synthetic Approaches and Stereoselective Resolution

Because olfactory receptors are highly stereospecific, the (S)-enantiomer and (R)-enantiomer of 3-methylhex-5-enoic acid elicit different sensory responses. Consequently, isolating the enantiopure (S)-3-methylhex-5-enoic acid is vital for stereospecific binding studies[1].

Enzymatic Kinetic Resolution

Biocatalysis provides a green, highly selective alternative to traditional asymmetric synthesis[1]. By utilizing lipases, researchers can perform enantioselective esterification.

  • Mechanism: A racemic mixture of the acid is exposed to an alcohol in the presence of a specific lipase. The enzyme selectively esterifies one enantiomer (e.g., the (S)-enantiomer) while leaving the (R)-enantiomer unreacted[1].

  • Downstream Processing: The resulting ester and the unreacted acid possess vastly different boiling points and polarities, allowing for straightforward separation via silica gel chromatography or fractional distillation.

Chemical Reduction

For structural analogs, the carboxylic acid moiety can be reduced to a primary alcohol (3-methylhex-5-en-1-ol) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in anhydrous ethereal solvents (e.g., THF or diethyl ether)[5][6].

G Racemic Racemic 3-Methylhex-5-enoic Acid (R/S Mixture) Lipase Lipase + Alcohol (Enantioselective Esterification) Racemic->Lipase Biocatalysis Ester (S)-Ester (Reacted) Lipase->Ester High Affinity Acid (R)-Acid (Unreacted) Lipase->Acid Low Affinity Separation Chromatographic Separation (Polarity-based) Ester->Separation Acid->Separation

Fig 2: Experimental workflow for the enzymatic kinetic resolution of racemic 3-methylhex-5-enoic acid.

Experimental Protocol: N-AGA Enzyme Inhibition Assay

To screen for novel deodorant formulations that target bacterial enzyme activity rather than indiscriminately killing skin flora[1], researchers must employ a self-validating in vitro enzyme kinetics assay.

Objective: Quantify the IC₅₀ of candidate inhibitors against recombinant N-AGA using GC-MS.

Step-by-Step Methodology:
  • System Preparation & Controls:

    • Causality: Establish a self-validating system by running three parallel arms: [A] Vehicle Control (maximum enzyme activity), [B] Blank Control (no enzyme, checks for substrate auto-hydrolysis), and [C] Test Inhibitor.

  • Substrate Incubation:

    • Prepare a 10 mM stock of the synthetic -acyl-glutamine precursor in a physiological buffer (pH 6.8, mimicking axillary sweat).

    • Add recombinant N-AGA enzyme (1 µg/mL) and the test inhibitor at varying concentrations. Incubate at 37°C for 30 minutes.

  • Reaction Quenching & Extraction:

    • Causality: Quench the reaction by adding 1M HCl to drop the pH to ~2.0. This immediately denatures the N-AGA enzyme and protonates the released 3-methylhex-5-enoic acid, driving it into its un-ionized, lipophilic state.

    • Extract the aqueous layer with an equal volume of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., heptanoic acid).

  • GC-MS Quantification:

    • Inject 1 µL of the organic layer into a GC-MS equipped with a polar wax column (e.g., DB-WAX).

    • Causality: A polar column is required to prevent peak tailing of free volatile fatty acids. Monitor the exact mass fragment ( m/z 128.08)[3] to quantify the release of 3-methylhex-5-enoic acid and calculate the inhibitor's efficacy.

Applications in Drug Development & Cosmetic Science

The primary commercial and scientific utility of 3-methylhex-5-enoic acid lies in its role as a biomarker and a screening tool:

  • Microbiome-Friendly Deodorants: By utilizing this compound's release as a metric, formulators can screen for competitive or allosteric inhibitors of N-AGA. This allows for the suppression of malodor without using broad-spectrum antimicrobials that disrupt the skin's protective barrier[1].

  • Olfactory Receptor Mapping: Enantiopure (S)-3-methylhex-5-enoic acid[4] is utilized by neurobiologists to map the binding pockets of human olfactory receptors (ORs), aiding in the design of specific masking fragrances or receptor antagonists.

References

  • PubChem. 3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509. National Center for Biotechnology Information. Retrieved from[Link]

Sources

3-Methylhex-5-enoic Acid: IUPAC Nomenclature, Biochemical Significance, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Deconstruction

As a chiral carboxylic acid, 3-methylhex-5-enoic acid (C₇H₁₂O₂) serves as a critical synthon in organic synthesis and a key biomarker in microbiological research[1]. For drug development professionals, mastering the structural logic and reactivity of this compound is paramount for constructing complex stereocenters in pharmaceutical intermediates.

IUPAC Nomenclature Logic

The systematic IUPAC name is derived through strict hierarchical rules[2]:

  • Principal Functional Group : The carboxylic acid (-COOH) dictates the C1 position, providing the "-oic acid" suffix.

  • Parent Chain : The longest carbon chain containing both the carboxyl group and the alkene is six carbons long, yielding the "hex-" root.

  • Unsaturation : A terminal double bond begins at C5, modifying the root to "hex-5-enoic".

  • Substituent : A methyl group is located at C3, completing the prefix as "3-methyl".

Synonyms and Stereochemistry

In literature and commercial chemical catalogs, this compound is frequently listed under various synonyms[2]:

  • 3-methyl-5-hexenoic acid

  • 5-hexenoic acid, 3-methyl-

  • Racemic CAS: 77290-87-0

  • (S)-enantiomer CAS: 96864-27-6[1]

The C3 carbon is a stereocenter. The isolation or asymmetric synthesis of the (S)-enantiomer is particularly valuable for stereospecific studies in pharmaceutical development, such as the synthesis of chiral amino acid analogs like 5-methylene-isoleucine[3].

G Root 3-Methylhex-5-enoic acid Hex Hexanoic Acid Base 6-Carbon Chain Root->Hex Ene 5-enoic Double bond at C5 Root->Ene Methyl 3-Methyl Methyl group at C3 Root->Methyl

Caption: Structural deconstruction of 3-Methylhex-5-enoic acid based on IUPAC nomenclature rules.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting the compound's behavior in extraction protocols, chromatographic purification, and biological systems.

Table 1: Quantitative Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[2]
Molecular Weight128.17 g/mol [2]
XLogP3 (Lipophilicity)1.6[2]
Topological Polar Surface Area37.3 Ų[2]
Exact Mass128.0837 Da[2]

Biochemical Significance: The Axillary Microbiome

Beyond its utility as a chemical building block, 3-methylhex-5-enoic acid is a volatile carboxylic acid of significant interest in biochemical research regarding human body odor[1]. It is released from odorless precursor compounds (Nα-acyl-glutamines) secreted in the human axilla.

Mechanistic Causality : The specific bacterial enzyme Nα-acyl-glutamine aminoacylase (N-AGA), found in Corynebacteria sp., cleaves the glutamine residue[1]. The enzyme exhibits high specificity for the glutamine moiety but low specificity for the acyl chain. This enzymatic cleavage leads to the release of volatile acids like 3-methylhex-5-enoic acid, which act as key candidate molecules for determining individual variability in body odor[1].

G Precursor Nα-acyl-glutamine Precursor Enzyme N-AGA Enzyme (Corynebacteria sp.) Precursor->Enzyme Axillary Secretion Product 3-Methylhex-5-enoic acid (Target Biomarker) Enzyme->Product Enzymatic Cleavage Glutamine Glutamine Residue Enzyme->Glutamine Byproduct

Caption: Enzymatic cleavage pathway of Nα-acyl-glutamine by N-AGA to release 3-methylhex-5-enoic acid.

Self-Validating Experimental Protocol: Malonic Ester Synthesis

To synthesize 3-methylhex-5-enoic acid for downstream pharmaceutical applications (such as iodolactonization[4] or asymmetric conjugate additions[1]), a robust, self-validating malonic ester synthesis is employed using 4-bromo-2-pentene[5].

Causality in Reagent Selection
  • Base Selection (NaOEt) : Sodium ethoxide is chosen to match the ethyl esters of diethyl malonate. This thermodynamic control prevents unwanted transesterification side-products.

  • Electrophile (4-Bromo-2-pentene) : The allylic bromide undergoes a facile Sₙ2 substitution. The allylic nature accelerates the reaction due to transition state stabilization[5].

  • Thermal Decarboxylation : Heating the intermediate to 150°C forces the loss of CO₂ via a stable, 6-membered cyclic transition state, yielding the mono-carboxylic acid.

Table 2: Stoichiometric Data for Synthesis [5]

ReagentEquivalentsRole
Diethyl Malonate1.05 eqNucleophile Precursor
Sodium Ethoxide1.10 eqBase
4-Bromo-2-pentene1.00 eqElectrophile
NaOH (aq)3.00 eqSaponification Agent
Step-by-Step Methodology

Step 1: Enolate Formation

  • In a flame-dried, argon-purged round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Dropwise add diethyl malonate (1.05 eq) at 0°C. Stir for 30 minutes. Self-Validation Check: The solution must become entirely homogeneous and slightly yellow, indicating complete enolate formation.

Step 2: Alkylation 3. Slowly add 4-bromo-2-pentene (1.00 eq) to the enolate solution. Reflux for 4 hours. Self-Validation Check (IPC 1): Draw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The complete disappearance of the 4-bromo-2-pentene spot confirms reaction completion. Do not proceed to Step 3 until this is validated.

Step 3: Saponification 4. Concentrate the mixture under reduced pressure. Add 3M aqueous NaOH (3.0 eq) and reflux for 2 hours to hydrolyze the diester. 5. Cool to room temperature and acidify with 6M HCl until pH 1 is reached. Extract the resulting dicarboxylic acid with diethyl ether.

Step 4: Decarboxylation 6. Isolate the crude dicarboxylic acid and heat neat at 150°C in an oil bath until effervescence (CO₂ evolution) ceases (approx. 1 hour). Self-Validation Check (IPC 2): ¹H-NMR of the crude product must show the integration of the alpha-protons shifting and the loss of one carboxyl proton, confirming the successful extrusion of CO₂. 7. Purify the final 3-methylhex-5-enoic acid via vacuum distillation.

G Step1 1. Enolate Formation Diethyl Malonate + NaOEt Step2 2. Alkylation Add 4-Bromo-2-pentene Step1->Step2 SN2 Prep Step3 3. Saponification NaOH / H2O Step2->Step3 TLC Validation Step4 4. Decarboxylation Heat to 150°C Step3->Step4 Dicarboxylic Acid Product 3-Methylhex-5-enoic acid (Distilled Product) Step4->Product -CO2 Release

Caption: Step-by-step malonic ester synthesis workflow for 3-methylhex-5-enoic acid.

References

  • National Center for Biotechnology Information. "3-Methylhex-5-enoic acid". PubChem Compound Summary for CID 12676509. URL:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Iodolactonization of Olefinic Acids". Organic Syntheses, Inc. URL:[Link]

  • Google Patents. "US8410044B2 - Bacitracin antibiotics".

Sources

The Biological Role and Significance of 3-Methylhex-5-enoic Acid: From Axillary Microbiome Metabolism to Synthetic Biology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists navigating the intersection of microbiology and synthetic chemistry, we frequently encounter molecules that serve dual, seemingly disparate roles across different scientific disciplines. 3-Methylhex-5-enoic acid (CAS 96864-27-6) is a prime example. Originally identified as a highly volatile, short-chain fatty acid (SCFA) responsible for human apocrine bromhidrosis (axillary malodor), this compound has transcended its cosmetic implications. Today, it serves as a critical biomarker for microbiome enzyme kinetics and a highly valued intermediate in the synthesis of non-natural amino acids for next-generation peptide antibiotics.

This whitepaper provides an in-depth technical analysis of the biochemical origins of 3-methylhex-5-enoic acid, details a self-validating protocol for screening targeted enzyme inhibitors, and explores its downstream application in the development of novel Bacitracin analogs.

Chemical Profiling and Structural Significance

To manipulate a molecule effectively—whether inhibiting its biological release or utilizing it as a synthetic building block—we must first understand its physicochemical constraints. 3-Methylhex-5-enoic acid is an unsaturated carboxylic acid characterized by a terminal alkene and a methyl branch at the C3 position.

In biological systems, stereochemistry dictates receptor binding and enzymatic recognition. The human apocrine gland specifically secretes precursors that yield the (S)-enantiomer of 3-methylhex-5-enoic acid. Consequently, analytical assays and synthetic applications must account for this stereospecificity to ensure physiological relevance [1].

Table 1: Physicochemical Properties and Causality in Biological Systems

PropertyValueCausality / Biological Significance
Molecular Weight 128.17 g/mol Low molecular mass facilitates high vapor pressure, essential for its primary biological role as a volatile odorant.
LogP ~1.6Moderate lipophilicity allows the molecule to partition efficiently into apocrine lipid secretions while remaining volatile enough to escape the skin surface.
pKa ~4.8At the typical axillary pH (5.5–6.5), the acid exists in a dynamic equilibrium between the highly volatile protonated state and the non-volatile carboxylate salt.

The Microbiome-Host Interface: Mechanism of Axillary Malodor

The biological genesis of 3-methylhex-5-enoic acid is a fascinating example of host-microbiome co-evolution. Human apocrine sweat glands do not secrete malodorous compounds directly. Instead, they secrete odorless, water-soluble conjugates, predominantly Nα-acyl-glutamine derivatives [3].

The axillary microbiome is heavily colonized by Corynebacterium species (notably C. striatum and C. jeikeium). These bacteria have evolved to harvest host-secreted glutamine as a primary nitrogen and carbon source. To achieve this, they express a highly specialized, zinc-dependent metalloprotease known as N-alpha-acyl-glutamine aminoacylase (N-AGA) [2].

The causality of the enzymatic cleavage is rooted in evolutionary efficiency: N-AGA is exquisitely specific for the glutamine moiety but exhibits broad promiscuity toward the acyl chain. When the enzyme binds the odorless precursor Nα-(3-methylhex-5-enoyl)-glutamine, it hydrolyzes the amide bond, metabolizing the glutamine and releasing 3-methylhex-5-enoic acid as a volatile byproduct.

Pathway Host Apocrine Sweat Gland (Human Host) Precursor Nα-(3-methylhex-5-enoyl)-glutamine (Odorless Precursor) Host->Precursor Secretion Enzyme N-alpha-acyl-glutamine aminoacylase (N-AGA) Precursor->Enzyme Substrate Binding Microbiome Corynebacterium striatum (Axillary Microbiome) Microbiome->Enzyme Expresses (Zn-dependent) Product1 3-Methylhex-5-enoic Acid (Volatile Malodor) Enzyme->Product1 Cleavage (Byproduct) Product2 Glutamine (Metabolized by Bacteria) Enzyme->Product2 Cleavage (Nutrient)

Biochemical pathway of 3-methylhex-5-enoic acid release via Corynebacterium N-AGA cleavage.

Experimental Workflows: N-AGA Enzyme Kinetics and Inhibitor Screening

In cosmetic science and dermatology, the goal is no longer to merely mask body odor with fragrances or block sweat glands with aluminum salts, but to rationally design true inhibitors of the N-AGA enzyme [5]. As a Senior Application Scientist, I mandate that any screening protocol must be a self-validating system . The following dual-readout assay distinguishes true enzyme inhibitors from competitive substrates (which merely delay odor formation).

Self-Validating Protocol: N-AGA Inhibition Screening Assay

Step 1: Recombinant Enzyme Preparation

  • Action: Express recombinant C. striatum N-AGA in E. coli and purify via Ni-NTA affinity chromatography.

  • Causality: Utilizing recombinant enzyme rather than crude Corynebacterium lysates eliminates background protease activity, ensuring that the measured kinetics are exclusively attributable to N-AGA.

Step 2: Assay Assembly

  • Action: In a 96-well plate, combine 50 nM recombinant N-AGA, 100 µM Nα-(3-methylhex-5-enoyl)-glutamine substrate, and varying concentrations of the candidate inhibitor in a 50 mM PIPES buffer (pH 6.5).

  • Causality: The pH is strictly maintained at 6.5 to accurately mimic the physiological environment of the human axilla, which directly impacts the ionization state of the active site's zinc-coordinating histidine residues.

Step 3: Incubation and Acid Quenching

  • Action: Incubate at 37°C for 30 minutes. Quench the reaction by adding 1% formic acid.

  • Causality: Formic acid serves a dual purpose: it instantly denatures the metalloprotease to stop the reaction precisely at 30 minutes, and it fully protonates the released 3-methylhex-5-enoic acid, maximizing its volatility for subsequent headspace extraction.

Step 4: Orthogonal Quantification (The Self-Validating Step)

  • Primary Readout (GC-MS): Quantify the volatile 3-methylhex-5-enoic acid in the headspace. A decrease indicates reduced malodor production.

  • Secondary Readout (Ninhydrin Assay): Quantify the equimolar release of free glutamine colorimetrically at 570 nm.

  • Validation Logic: If a candidate molecule is a true inhibitor (binding the active site without being cleaved), both GC-MS and ninhydrin signals will decrease proportionally. If the candidate is merely a competitive substrate (e.g., a synthetic glutamine derivative), the GC-MS signal for 3-methylhex-5-enoic acid will drop, but free glutamine levels will remain high.

Table 2: Assay Validation Parameters and Diagnostic Controls

ParameterAnalytical MethodExpected OutcomeDiagnostic Value
Volatile Release GC-MS (Headspace)Decrease in peak areaPrimary indicator of successful malodor suppression.
Glutamine Release Ninhydrin AssayProportional decreaseDistinguishes true allosteric/competitive inhibitors from competitive substrates.
Positive Control 10 mM EDTA AdditionComplete signal lossChelates the essential Zn²⁺ ion; validates the absolute baseline of the assay.

Synthetic Biology: 3-Methylhex-5-enoic Acid in Peptide Drug Development

Beyond its role in the microbiome, 3-methylhex-5-enoic acid is highly prized in medicinal chemistry as a precursor for synthesizing non-natural amino acids. Specifically, it is subjected to stereoselective amination to yield 2-amino-3-methyl-hex-5-enoic acid , commonly referred to as 5-Methylene-Isoleucine [4].

Application in Bacitracin Analogs

Bacitracin is a complex mixture of non-ribosomal cyclic peptides that inhibit bacterial cell wall synthesis by sequestering undecaprenyl pyrophosphate. However, clinical utility is increasingly threatened by bacterial resistance mechanisms, such as membrane alterations and enhanced efflux pump activity.

By substituting standard isoleucine residues with 5-methylene-isoleucine (derived from 3-methylhex-5-enoic acid) at positions 1, 5, or 8 of the Bacitracin scaffold, researchers can fundamentally alter the peptide's pharmacodynamics.

The Causality of Substitution: The terminal alkene of the 5-methylene group introduces a unique rigid electronic environment and increases the steric bulk of the side chain. This structural modification alters the lipophilicity of the peptide, enhancing its penetration into the bacterial lipid bilayer and increasing its binding affinity to the lipid carrier, thereby effectively bypassing standard resistance conformations [4].

Workflow Start 3-Methylhex-5-enoic Acid (Starting Material) Intermediate Stereoselective Amination (Synthetic Chemistry) Start->Intermediate Chemical Modification UnnaturalAA 5-Methylene-Isoleucine (Non-Natural Amino Acid) Intermediate->UnnaturalAA Yields PeptideSynth Non-Ribosomal Peptide Synthesis (Residue Substitution) UnnaturalAA->PeptideSynth Incorporation Bacitracin Novel Bacitracin Analog (Enhanced Antibacterial Efficacy) PeptideSynth->Bacitracin Drug Development

Workflow for incorporating 3-methylhex-5-enoic acid derivatives into novel peptide antibiotics.

Conclusion

3-Methylhex-5-enoic acid is a molecule that bridges the gap between cosmetic microbiology and advanced synthetic biology. By understanding the precise enzymatic mechanisms that govern its release in the human axilla, researchers can design robust, self-validating assays to discover next-generation deodorants. Simultaneously, leveraging its unique structural properties allows medicinal chemists to synthesize non-natural amino acids, breathing new life into legacy antibiotics like Bacitracin. Mastery over this compound requires a deep appreciation for both its biological context and its chemical potential.

References

  • PubChem: 3-Methylhex-5-enoic acid (CID 12676509). National Center for Biotechnology Information.[Link]

  • RCSB Protein Data Bank: 6SLF - Nalpha-acylglutamine aminoacylase from Corynebacterium sp. releasing human axilla odorants co-crystallised with high affinity inhibitor.[Link]

  • Medscape: Bromhidrosis: Background, Pathophysiology, Etiology.[Link]

  • Google Patents: US8410044B2 - Bacitracin antibiotics.
  • Google Patents: US9198845B2 - Glutamine deriv

The Biochemical Genesis of Human Axillary Odor: A Technical Whitepaper on 3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular basis of human axillary malodor is a complex interplay between host physiology and the resident skin microbiome. While early research heavily focused on primary odorants like 3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA), advanced metabolomic profiling has unveiled a broader diversity of volatile carboxylic acids that dictate individual odor signatures. Among these is 3-Methylhex-5-enoic acid (CAS 96864-27-6) , a C7 unsaturated branched-chain carboxylic acid[1].

This whitepaper provides an in-depth technical examination of 3-Methylhex-5-enoic acid, detailing its discovery history, the specific enzymatic pathways governing its release via Corynebacterium species, and the rigorous experimental protocols required for its isolation and quantification in modern biochemical research.

Historical Context and Discovery

The chemistry of axillary odorants was initially characterized by the identification of steroidal compounds (e.g., 5α-androst-16-en-3-one)[2]. However, it was soon discovered that volatile carboxylic acids were the quantitatively dominant contributors to human body odor. The identification of 3M2H ("schizophrenic acid") and subsequently HMHA established the foundational understanding of apocrine secretion biotransformation[3].

The paradigm shifted significantly when researchers, led by Andreas Natsch and colleagues, isolated the specific bacterial enzyme responsible for this biotransformation: Nα-acyl-glutamine aminoacylase (N-AGA) [4]. By incubating odorless axillary secretions with recombinant N-AGA, researchers discovered that the enzyme released over 28 different carboxylic acids that had never been previously reported from natural sources[5].

It was within this diverse metabolomic pool that 3-Methylhex-5-enoic acid was identified[1]. Unlike the ubiquitous 3M2H, 3-methylhex-5-enoic acid represents a minor but highly specific candidate molecule that contributes to the high inter-individual variability in human body odor types[1][5]. Its discovery underscored that axillary malodor is not a monolithic scent, but a highly individualized chemical fingerprint dictated by the specific profile of glutamine-conjugated precursors secreted by the host.

The Biochemical Pathway: Apocrine Secretion to Volatilization

The formation of 3-Methylhex-5-enoic acid is not a direct host synthesis but a symbiotic metabolic process requiring both human and bacterial machinery.

  • Precursor Secretion: The human apocrine gland synthesizes the odorless precursor, N-α-(3-methylhex-5-enoyl)-L-glutamine. This conjugate is transported into secretory vesicles via the ABCC11 efflux pump and expelled onto the axillary skin surface[6].

  • Microbial Uptake: The resident axillary microbiota, specifically Corynebacterium species (e.g., C. striatum Ax20), take up these precursors[6].

  • Enzymatic Cleavage: The bacteria express N-AGA, a zinc-dependent metallopeptidase[3]. N-AGA exhibits extreme specificity for the L-glutamine residue (utilizing it as a nitrogen source) but possesses highly promiscuous specificity for the acyl chain[1][7].

  • Volatilization: The cleavage of the amide bond liberates free 3-Methylhex-5-enoic acid, which, due to its volatility and low molecular weight (128.17 g/mol ), evaporates and is detected by the human olfactory system[1].

Figure 1: The symbiotic biochemical pathway of 3-Methylhex-5-enoic acid generation in the human axilla.

Structural and Chemical Profile

To understand the role of 3-Methylhex-5-enoic acid, it must be contextualized against the primary axillary acids. All share a structural homology that suggests a common biogenetic origin, likely derived from branched-chain amino acid metabolism or specific fatty acid desaturation pathways[2][8].

Table 1: Comparative Profile of Key Axillary Carboxylic Acids
Compound NameCAS NumberMolecular FormulaMolecular WeightStructural DistinctionsOdor Profile
3-Methyl-2-hexenoic acid (3M2H) 27776-21-2C7H12O2128.17 g/mol α,β-unsaturated double bondPungent, sweaty, cumin-like
3-Hydroxy-3-methylhexanoic acid (HMHA) 39668-73-0C7H14O3146.18 g/mol Hydroxyl group at C3Spicy, animalic sweat[9]
3-Methylhex-5-enoic acid 96864-27-6C7H12O2128.17 g/mol Terminal double bond at C5[1]Individualized body odor variant[1]
4-Ethyl-octanoic acid 16493-80-4C10H20O2172.26 g/mol Ethyl branch at C4"Goat acid", heavy animalic[3]

Experimental Methodologies

The isolation and quantification of 3-Methylhex-5-enoic acid require highly controlled environments to prevent the degradation of volatile components and to ensure that the detected acids are genuine enzymatic products rather than environmental artifacts.

Protocol 1: Isolation and GC/MS Detection from Axillary Secretions

Rationale & Causality: Axillary sweat contains a complex matrix of lipids, proteins, and salts. Because N-AGA is a metallopeptidase, the extraction buffer must strictly avoid chelating agents like EDTA, which would strip the essential zinc ion and halt enzymatic cleavage[3][10]. Furthermore, because free carboxylic acids exhibit severe peak tailing on standard non-polar GC columns, derivatization (e.g., methylation) is required prior to mass spectrometry.

Step-by-Step Procedure:

  • Sample Collection: Collect axillary secretions using sterile, absorbent cotton pads worn by subjects for 24 hours. Extract the pads using a 50 mM MOPS buffer (pH 6.5). Causality: A pH of 6.5 mimics the slightly acidic environment of the axilla, maintaining native precursor stability and optimal N-AGA activity[2].

  • Sample Aliquoting: Divide the extract into two equal aliquots: a Test Group and an Undigested Control Group. Causality: The control group is a self-validating mechanism to prove that the 3-methylhex-5-enoic acid is released enzymatically in vitro, rather than pre-existing as a free acid.

  • Enzymatic Hydrolysis: Add purified recombinant N-AGA to the Test Group and incubate at 37°C for 16 hours.

  • Acidification: Acidify both aliquots to pH 2.0 using 1M HCl. Causality: 3-Methylhex-5-enoic acid has a pKa of approximately 4.8. Acidification protonates the carboxylate ion into its neutral, lipophilic state, allowing it to partition efficiently into the organic solvent.

  • Solvent Extraction: Extract the aqueous layer three times with diethyl ether. Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate under a gentle stream of nitrogen.

  • Derivatization & GC/MS: Treat the extract with diazomethane to form 3-methylhex-5-enoic acid methyl ester. Analyze via GC/MS using a polar capillary column. Identify the compound by matching its retention index and mass fragmentation pattern against synthetic standards.

Figure 2: Experimental workflow for the isolation and validation of enzymatically released axillary acids.

Protocol 2: High-Throughput Screening for N-AGA Inhibitors

Because 3-Methylhex-5-enoic acid and its analogs are responsible for malodor, the pharmaceutical and cosmetic industries utilize the N-AGA pathway to screen for novel deodorant formulations[1][9].

Rationale & Causality: Traditional deodorants rely on broad-spectrum antimicrobials, which disrupt the healthy skin microbiome. Modern approaches aim to use competitive substrates—molecules that bind to N-AGA's active site, preventing the cleavage of native glutamine conjugates without killing the Corynebacterium[11].

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a reaction mixture containing 50 mM MOPS buffer (pH 6.5) and recombinant N-AGA[10].

  • Inhibitor Introduction: Add the candidate inhibitor (e.g., a synthetic Gln-carbamate) at varying concentrations (1 µM to 10 mM)[12].

  • Substrate Addition: Introduce the native precursor (e.g., N-α-(3-methylhex-5-enoyl)-L-glutamine) at a fixed concentration of 1 mM. Causality: Adding the inhibitor before the substrate allows for the assessment of competitive binding kinetics.

  • Incubation & Quenching: Incubate for 90 minutes at 37°C. Quench the reaction by flash-freezing in liquid nitrogen or adding an acidic stop solution[11].

  • Quantification: Measure the amount of released 3-Methylhex-5-enoic acid via GC/MS. A reduction in the liberated acid compared to a vehicle control validates the efficacy of the competitive inhibitor[9][11].

Conclusion

3-Methylhex-5-enoic acid is a critical biomarker in the study of human axillary malodor. Its discovery highlights the profound biochemical complexity of the skin microbiome, where bacterial enzymes like N-AGA act upon host-secreted precursors to generate highly individualized volatile profiles. By understanding the exact mechanisms and utilizing rigorous, self-validating experimental protocols, researchers can continue to map the human volatilome and develop targeted, microbiome-friendly therapeutics and cosmetics.

References

  • Natsch, A., et al. (2003). Isolation of a bacterial enzyme releasing axillary malodor and its use as a screening target for novel deodorant formulations. ResearchGate. Retrieved from [Link][9]

  • Natsch, A., et al. (2006). A Broad Diversity of Volatile Carboxylic Acids, Released by a Bacterial Aminoacylase from Axilla Secretions, as Candidate Molecules for the Determination of Human-Body Odor Type. Chemistry & Biodiversity. Retrieved from [Link][5]

  • UniProt Consortium. N(alpha)-acyl-glutamine aminoacylase - Corynebacterium striatum. UniProtKB. Retrieved from[Link][7]

  • Natsch, A. (2015). What Makes Us Smell: The Biochemistry of Body Odour and the Design of New Deodorant Ingredients. CHIMIA. Retrieved from [Link][3]

  • MDPI. Human Body Malodor and Deodorants: The Present and the Future. Retrieved from [Link][12]

  • Medscape. Bromhidrosis: Background, Pathophysiology, Etiology. Retrieved from [Link][13]

  • Google Patents. US9198845B2 - Glutamine derivatives as deodorants. Retrieved from [11]

Sources

3-Methylhex-5-enoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methylhex-5-enoic Acid and Its Derivatives for Advanced Research and Drug Development

Abstract

3-Methylhex-5-enoic acid is a chiral carboxylic acid that, along with its derivatives, represents a scaffold of significant interest in medicinal chemistry and biochemical research. While recognized as a contributor to human axillary malodor, its true value lies in the versatile stereochemical and functional group handles it offers for the synthesis of complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of the core molecule's properties, advanced stereoselective synthesis protocols, analytical characterization, and the development of key derivatives, with a focus on their application in modern drug discovery.

Core Molecular Profile: 3-Methylhex-5-enoic Acid

3-Methylhex-5-enoic acid is an unsaturated fatty acid characterized by a methyl group at the C3 position and a terminal double bond. This structure imparts chirality at the C3 carbon, making stereocontrol a critical aspect of its chemistry and biological applications. The (S)-enantiomer is noted for its role in the formation of human body odor, arising from the bacterial enzymatic cleavage of odorless precursors secreted in the axilla[1].

Physicochemical and Computed Properties

A precise understanding of the molecule's physical and chemical properties is fundamental for its application in experimental settings. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
IUPAC Name 3-methylhex-5-enoic acidPubChem[2]
CAS Number 77290-87-0PubChem[2]
Canonical SMILES CC(CC=C)CC(=O)OPubChem[2]
InChI Key DUJRYVACNDPJIZ-UHFFFAOYSA-NPubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Spectroscopic and Analytical Characterization

The unambiguous identification of relies on a combination of spectroscopic techniques. Each method provides unique structural information, creating a self-validating analytical workflow.

  • Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. The spectrum of 3-Methylhex-5-enoic acid will be dominated by a very broad absorption between 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer, and a sharp, strong C=O stretching absorption around 1710 cm⁻¹[3]. The C=C stretch of the terminal alkene will appear around 1640 cm⁻¹, and the =C-H stretch will be observed just above 3000 cm⁻¹[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information on the proton environment. Key signals would include the vinyl protons of the terminal alkene (multiplets between 5.0-6.0 ppm), the allylic protons, the proton at the chiral C3 center, and the characteristic downfield, broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: Confirms the carbon skeleton. The most deshielded signal will be the carbonyl carbon of the carboxylic acid (~180 ppm). The two alkene carbons will appear between 115-140 ppm, with the remaining aliphatic carbons resonating in the upfield region (15-45 ppm)[4][5].

  • Mass Spectrometry (MS): This method confirms the molecular weight and can reveal structural information through fragmentation patterns[4]. The molecular ion peak (M+) would be observed at m/z = 128. Subsequent fragmentation may involve the loss of the carboxyl group (-45 Da) or cleavage at the allylic position.

G cluster_0 Analytical Workflow Sample Unknown Sample (e.g., from synthesis) IR FT-IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Connectivity & Skeleton MS Mass Spectrometry Sample->MS Molecular Weight Structure Confirmed Structure of 3-Methylhex-5-enoic Acid IR->Structure IR->Structure O-H, C=O, C=C NMR->Structure NMR->Structure Proton/Carbon Environment MS->Structure MS->Structure m/z = 128 & Fragments

Caption: Logical workflow for the structural elucidation of 3-Methylhex-5-enoic acid.

Stereoselective Synthesis Strategies

The presence of a chiral center at C3 necessitates the use of stereoselective synthesis methods, particularly for applications in drug development where enantiomeric purity is paramount.

Asymmetric Synthesis via Chiral Auxiliaries

One established approach for creating β-substituted carboxylic acids involves chiral auxiliaries, such as chiral oxazolines. These are temporarily attached to the molecular framework to direct the stereochemical course of a reaction. An organolithium reagent can be added in a highly stereoselective manner, after which the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid[1]. While effective, this method is stoichiometric and can be less atom-economical.

Catalytic Asymmetric Conjugate Addition

A more advanced and efficient strategy is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated esters[1]. This catalytic approach can generate the desired stereocenter with high enantioselectivity. For structures similar to 3-Methylhex-5-enoic acid, the use of homochiral lithium amides as nucleophiles has proven successful in controlling the stereochemical outcome[1].

Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation is a powerful tool for setting stereocenters. For example, a key intermediate for the synthesis of the drug Pregabalin, which shares a similar structural motif, is synthesized via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt[6][7]. This reaction, catalyzed by a rhodium complex with a chiral ligand like Me-DuPHOS, proceeds with exceptionally high enantiomeric excess (ee)[7]. This highlights a key principle in modern synthesis: choosing a catalytic system that provides high selectivity and yield is crucial for scalable and efficient drug development.

G cluster_1 Asymmetric Hydrogenation Workflow Start 3-Cyano-5-methylhex-3-enoic acid salt Reaction Hydrogenation in Methanol, 55°C Start->Reaction Catalyst [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ + H₂ (45 psi) Catalyst->Reaction Product (S)-3-Cyano-5-methylhexanoate (>96% ee) Reaction->Product

Caption: Workflow for the catalytic asymmetric synthesis of a key chiral intermediate.

Key Derivatives and Their Applications in Drug Development

The true potential of 3-Methylhex-5-enoic acid is realized through its derivatives, which serve as building blocks for potent therapeutic agents.

(S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)

Perhaps the most significant application stemming from this structural class is the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and neuropathic pain agent[7][8]. The biological activity resides almost exclusively in the (S)-enantiomer, making enantioselective synthesis non-negotiable[7]. Multiple synthetic routes have been developed, often starting from the condensation of isovaleraldehyde with malonate or cyanoacetate derivatives to build the carbon backbone[7][9].

The conversion of a cyano or carbamoyl intermediate to the final aminomethyl product is a critical step. For instance, the nitrile group of (S)-3-cyano-5-methylhexanoate can be reduced via heterogeneous hydrogenation using a catalyst like sponge nickel to yield Pregabalin[7].

Cyano and Carbamoyl Intermediates

As highlighted in the synthesis of Pregabalin, derivatives such as 2-cyano-5-methylhex-2-enoic acid esters and (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid are crucial synthetic intermediates[9]. These functional groups offer robust handles for further chemical transformations. The cyano group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other derivatives.

Hydroxylated Derivatives

Derivatives like 3-hydroxy-3-methylhex-5-enoic acid introduce an additional chiral center and a hydroxyl group, which can serve as a point for further functionalization or as a key pharmacophoric element[10]. These hydroxylated analogs can be explored for their potential biological activities or used as precursors in the synthesis of natural products and other complex molecules[11].

Experimental Protocol: Asymmetric Hydrogenation for Chiral Intermediate Synthesis

This protocol describes the enantioselective synthesis of potassium (S)-3-cyano-5-methylhexanoate, a key precursor, adapted from established literature[7]. This procedure exemplifies a field-proven method that ensures high stereochemical purity.

Objective: To synthesize potassium (S)-3-cyano-5-methylhexanoate with high enantiomeric excess.

Materials:

  • Ethyl 3-cyano-5-methylhex-3-enoate (substrate)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Water, deionized

  • [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ (catalyst)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • Parr hydrogenation apparatus

Procedure:

  • Substrate Saponification: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-cyano-5-methylhex-3-enoate (1.0 eq) in a mixture of methanol and water. b. Add potassium hydroxide (1.1 eq) to the solution and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS). This generates the potassium salt in situ. c. Do not isolate the salt; the resulting solution is used directly in the next step. This minimizes handling and potential degradation.

  • Asymmetric Hydrogenation: a. To the solution containing potassium 3-cyano-5-methylhex-3-enoate, add the rhodium catalyst, [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄, at a substrate-to-catalyst ratio (S/C) of approximately 2000:1. The catalyst is sensitive to air and should be handled under inert conditions. b. Transfer the reaction mixture to a Parr hydrogenation vessel. c. Pressurize the vessel with hydrogen gas to 45 psi. d. Heat the reaction mixture to 55 °C with vigorous stirring.

  • Reaction Monitoring and Work-up: a. Monitor the reaction for hydrogen uptake and/or by analyzing aliquots via GC or HPLC to confirm the consumption of the starting material. The reaction is typically complete within 4-6 hours. b. Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen. c. Concentrate the reaction mixture under reduced pressure to remove the methanol. d. The resulting aqueous solution contains the product, potassium (S)-3-cyano-5-methylhexanoate, which can be carried forward to the next synthetic step (e.g., nitrile reduction) or isolated after an appropriate acidic workup and extraction.

  • Chiral Analysis: a. To verify the stereochemical outcome, a small portion of the product should be converted to its corresponding ester (e.g., methyl or ethyl ester) and analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee). This step is critical for validating the protocol's success. An ee of >96% is expected[7].

Conclusion and Future Directions

are more than biochemical curiosities; they are enabling scaffolds for the construction of valuable, stereochemically defined molecules. The development of robust, catalytic, and highly selective synthetic methods has unlocked their potential, most notably in the large-scale production of Pregabalin.

Future research in this area will likely focus on:

  • Discovery of New Biological Activities: Exploring derivatives for other therapeutic areas, such as anti-inflammatory or anti-cancer agents, by leveraging the chiral backbone[12][13][14].

  • Development of Novel Catalytic Systems: Designing new, more efficient, and sustainable catalysts for the stereoselective synthesis of these compounds[15].

  • Application as Bioactive Probes: Using the structural framework to design peptide mimetics and molecular probes to investigate biological pathways[1].

As the demand for enantiomerically pure pharmaceuticals continues to grow, the chemistry surrounding scaffolds like 3-Methylhex-5-enoic acid will remain a vital and dynamic field of research.

References

  • PubChem. 3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509. Available from: [Link]

  • ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. Available from: [Link]

  • ACS Publications. An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 3-Hydroxy-3-methylhex-5-enoic acid | C7H12O3 | CID 13180744. Available from: [Link]

  • Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Google Patents. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
  • Chemsrc. 3-hydroxy-3-methylhex-5-enoic acid | CAS#:39668-73-0. Available from: [Link]

  • Molport. (3E)-5-methylhex-3-enoic acid | 59320-76-2. Available from: [Link]

  • Google Patents. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • SpectraBase. (3E,5E)-6-(3,4-dimethoxyphenyl)-5-methyl-hexa-3,5-dienoic acid methyl ester - SpectraBase. Available from: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • PMC. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Available from: [Link]

  • Frontiers. Biological activities of meroterpenoids isolated from different sources. Available from: [Link]

  • Michigan State University. Organic Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(S)-3-Methylhex-5-enoic acid (CAS: 96864-27-6, PubChem CID: 12676509[1]) is a highly valuable chiral building block. In biochemical research, it is recognized as a key volatile carboxylic acid cleaved by bacterial Nα-acyl-glutamine aminoacylase (N-AGA) in the human axilla, making it a primary target for malodor and deodorant formulation research[2]. Furthermore, its structural motif—a β-branched chiral center with a terminal olefin—serves as a versatile precursor for neuroactive pharmaceuticals, sharing core structural similarities with the synthesis of pregabalin analogs[3].

Achieving high enantiomeric excess (ee) at the C3 position requires strict stereocontrol. This application note details two orthogonal, self-validating methodologies for its synthesis:

  • Catalytic Asymmetric Conjugate Addition (ACA) : A de novo chemical synthesis utilizing a Cu(I) catalyst and a chiral phosphoramidite ligand[2].

  • Enzymatic Kinetic Resolution : A highly scalable, green-chemistry approach utilizing Candida antarctica Lipase B (CALB)[2].

Mechanistic Causality & Experimental Design

Pathway A: Cu-Catalyzed Asymmetric Conjugate Addition

The addition of a methyl Grignard reagent to an α,β-unsaturated system is notoriously difficult to control due to competing 1,2-addition. By converting the starting material to a thioester (S-ethyl (E)-hex-2,5-dienethioate), the LUMO energy is lowered, accelerating the 1,4-addition pathway. The use of a Cu(I) salt combined with a chiral (S,R,R)-phosphoramidite ligand creates a highly ordered π-complex that strictly dictates the facial attack of the methyl group, yielding the (S)-enantiomer. Cryogenic cooling (-78 °C) is not merely a precaution; it is a causal requirement to completely suppress the non-catalyzed, racemic background reaction.

Pathway B: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective alternative for resolving racemic mixtures[2]. CALB possesses a highly specific hydrophobic binding pocket that perfectly discriminates β-branched carboxylic acids. When exposed to an acyl acceptor (e.g., n-butanol), the enzyme selectively esterifies the (R)-enantiomer. By halting the reaction at exactly 50% conversion, the unreacted substrate is highly enriched in the desired (S)-3-methylhex-5-enoic acid.

Data Presentation: Method Comparison

ParameterMethod A: Cu-Catalyzed ACAMethod B: Enzymatic Resolution
Starting Material S-ethyl (E)-hex-2,5-dienethioateRacemic 3-Methylhex-5-enoic acid
Enantiomeric Excess > 96% ee> 98% ee (at 50% conversion)
Target Yield 85–90%Max 50% (Theoretical limit)
Scalability Moderate (Requires cryogenic control)High (Room temp, mild conditions)
Primary Use Case De novo synthesis, structural analog screeningLarge-scale bulk production

Visualizations

Workflow A Starting Materials (Thioester or Racemate) B Method A: Cu-ACA (De Novo Synthesis) A->B Chiral Ligand C Method B: Biocatalysis (Kinetic Resolution) A->C CALB Lipase D (S)-3-Methylhex-5-enoic Acid (Target Enantiomer) B->D Hydrolysis C->D Acid-Base Extraction

Synthetic workflow comparing chemical and enzymatic pathways for (S)-3-Methylhex-5-enoic acid.

CatalyticCycle Cu Cu(I)-L* Complex Pi Pi-Complex (Substrate) Cu->Pi Binding Ox Cu(III) Intermediate Pi->Ox MeMgBr Pr Product Release Ox->Pr Reductive Elimination Pr->Cu Catalyst Regeneration

Catalytic cycle of the Cu-phosphoramidite mediated asymmetric conjugate addition.

Step-by-Step Experimental Protocols

Protocol A: Cu-Catalyzed Asymmetric Conjugate Addition

Caution: Grignard reagents are highly moisture-sensitive and pyrophoric. Perform all steps under a strict Argon or Nitrogen atmosphere.

Step 1: Catalyst Formation

  • Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Add CuBr·SMe₂ (5 mol%) and (S,R,R)-Phosphoramidite ligand (6 mol%).

  • Dissolve in anhydrous Methyl tert-butyl ether (MTBE) (0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes until a homogeneous complex forms.

Step 2: Substrate Addition & Cryogenic Control

  • Add S-ethyl (E)-hex-2,5-dienethioate (1.0 equiv) to the catalyst solution.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 10 minutes.

Step 3: Grignard Addition

  • Load MeMgBr (3.0 M in diethyl ether, 1.2 equiv) into a gas-tight syringe.

  • Using a syringe pump, add the MeMgBr dropwise over 1.5 hours. Critical: Rapid addition will cause local heating and degrade enantioselectivity.

  • Stir for an additional 2 hours at -78 °C.

Step 4: Quench & Hydrolysis

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow to warm to room temperature.

  • Extract the aqueous layer with MTBE (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Hydrolysis : Dissolve the crude thioester in THF/H₂O (3:1). Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir at 0 °C for 4 hours.

  • Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, dry, and concentrate to yield (S)-3-methylhex-5-enoic acid.

Protocol B: Enzymatic Kinetic Resolution

This protocol is designed for self-validating separation through simple acid-base partitioning.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve racemic 3-methylhex-5-enoic acid (1.0 equiv) and n-butanol (5.0 equiv) in diisopropyl ether (0.2 M).

  • Add immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w relative to the substrate)[2].

Step 2: Incubation & Monitoring

  • Place the flask in an orbital shaker at 250 rpm and 35 °C.

  • Monitor the reaction via Chiral GC (e.g., using a derivatized β-cyclodextrin column[3]).

  • Terminate the reaction by filtering off the immobilized enzyme the moment exactly 50% conversion of the acid to the ester is reached.

Step 3: Acid-Base Separation

  • Transfer the filtrate to a separatory funnel. Add saturated aqueous NaHCO₃.

  • Extract the organic layer (contains the unreacted (R)-ester) with MTBE.

  • Carefully acidify the aqueous layer (contains the (S)-acid sodium salt) to pH 2 using 2M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Dry the organic layer over Na₂SO₄ and concentrate to yield pure (S)-3-methylhex-5-enoic acid.

References[2] Title: 3-Methylhex-5-enoic Acid | RUO - Benchchem

Source: benchchem.com URL: 1] Title: 3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509 - PubChem Source: nih.gov URL: 3] Title: 3-Methylhex-5-en-1-ol | C7H14O | 13119642 - Benchchem Source: benchchem.com URL:

Sources

Application Notes and Protocols: Asymmetric Synthesis of 3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The enantioselective synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. 3-Methylhex-5-enoic acid serves as an exemplary target for demonstrating key strategies in asymmetric synthesis, as it possesses a single stereocenter at the β-position to the carboxyl group. This document provides an in-depth guide for researchers, scientists, and drug development professionals on established and robust methodologies for the stereocontrolled synthesis of this molecule. We will explore the foundational principles, mechanistic underpinnings, and detailed experimental protocols for two primary approaches: chiral auxiliary-mediated alkylation and catalytic asymmetric hydrogenation. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Challenge of the β-Stereocenter

Chiral β-substituted carboxylic acids are prevalent structural motifs in a wide array of biologically active compounds. The precise control of the stereochemistry at the C3 position (the β-carbon) is often critical for therapeutic efficacy. The asymmetric synthesis of 3-Methylhex-5-enoic acid, therefore, provides a valuable platform for mastering techniques applicable to more complex molecular targets. The primary challenge lies in differentiating the two prochiral faces of an enolate or an unsaturated precursor to install the methyl group with a defined three-dimensional orientation.

This guide will focus on two powerful and widely adopted strategies to achieve this control:

  • Chiral Auxiliary-Mediated Synthesis: A classic and highly reliable substrate-controlled method where a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation.[1][2]

  • Catalytic Asymmetric Hydrogenation: A highly efficient and atom-economical method where a small amount of a chiral catalyst generates the desired enantiomer from a prochiral olefin.[3][4][5]

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach leverages a recoverable chiral auxiliary to exert temporary stereochemical control. Among the most successful and widely implemented are the oxazolidinone auxiliaries developed by David A. Evans.[1][2][6] This method is prized for its high diastereoselectivity, predictability, and the reliability of the protocols.[7][8]

Pillar of Expertise: Why Evans Oxazolidinones?

The power of the Evans auxiliary lies in its ability to force the formation of a specific enolate geometry and then use steric hindrance to block one face from electrophilic attack. The N-acyl oxazolidinone provides a rigid framework where deprotonation with a strong, hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) predictably forms a Z-enolate.[8][9] This Z-enolate is stabilized by chelation between the lithium or sodium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group at C4) then acts as a steric shield, directing the incoming electrophile to the less hindered face of the enolate.[8][10]

Experimental Workflow & Logic

The synthesis involves a three-step sequence: acylation of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the desired chiral acid.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (e.g., (S)-Valinol derived) Imide N-Acyl Oxazolidinone Aux->Imide Acylation Acyl But-3-enoyl Chloride Acyl->Imide Base LDA or NaHMDS Enolate Chelated (Z)-Enolate Imide->Enolate Deprotonation Base->Enolate Alkylated Alkylated Imide (High d.r.) Enolate->Alkylated Alkylation Hydrolysis LiOH / H₂O₂ MeI Electrophile (Methyl Iodide) MeI->Alkylated Product (R)-3-Methylhex-5-enoic Acid Alkylated->Product Hydrolysis RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage Hydrolysis->Product

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

Protocol 1: Synthesis of (R)-3-Methylhex-5-enoic Acid

This protocol is based on the well-established procedures for the asymmetric alkylation of Evans' chiral auxiliaries.[7][8]

Part A: Acylation of the Chiral Auxiliary

  • Setup: To a flame-dried, argon-purged round-bottom flask, add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: In a separate flask, dissolve but-3-enoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution.

  • Quench & Workup: After stirring for 1 hour at -78 °C, warm the reaction to 0 °C and quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyloxazolidinone.

Part B: Diastereoselective Methylation

  • Setup: To a flame-dried, argon-purged flask, add the N-acyloxazolidinone from Part A (1.0 eq). Dissolve in anhydrous THF (0.1 M) and cool to -78 °C.

  • Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is typically of high purity and can often be used in the next step without further purification. Diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the alkylated product from Part B (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test is obtained with peroxide test strips. Concentrate the mixture in vacuo to remove THF.

  • Purification: Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl and extract the desired 3-Methylhex-5-enoic acid with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product. Enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral resolving agent.

ParameterExpected Outcome
Diastereomeric Ratio (d.r.) >98:2
Enantiomeric Excess (ee) >96%
Overall Yield (3 steps) 65-80%
Auxiliary Recovery >90%

Strategy 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and highly efficient method for synthesizing chiral molecules.[4] This approach involves the reduction of a prochiral α,β-unsaturated carboxylic acid using hydrogen gas in the presence of a chiral transition metal catalyst, such as those based on Iridium or Rhodium.[3][11]

Pillar of Expertise: Why Iridium-Catalyzed Hydrogenation?

While Rhodium catalysts are highly effective, Iridium complexes featuring chiral P,N-ligands have emerged as superior catalysts for the asymmetric hydrogenation of various unsaturated carboxylic acids.[3] Their key advantages include high turnover numbers, excellent enantioselectivities, and the ability to operate under relatively low hydrogen pressures.[3] The carboxylic acid moiety of the substrate acts as a crucial anchoring group, coordinating to the iridium center and facilitating a highly organized transition state. This coordination, combined with the rigid and bulky chiral ligand scaffold, effectively dictates the facial selectivity of hydrogen delivery to the double bond.[3]

Experimental Workflow & Logic

This strategy requires the synthesis of a suitable prochiral precursor, 3-methylidenehex-5-enoic acid, which is then hydrogenated in the key enantioselective step.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation Start Allyl Acetoacetate Precursor 3-Methylidenehex-5-enoic acid Start->Precursor Baylis-Hillman or similar reaction Product (S)-3-Methylhex-5-enoic Acid Precursor->Product Hydrogenation Catalyst Chiral Iridium Catalyst Catalyst->Product H2 H₂ (gas) H2->Product

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol 2: Synthesis of (S)-3-Methylhex-5-enoic Acid

This protocol is a representative procedure based on modern iridium-catalyzed asymmetric hydrogenations of unsaturated carboxylic acids.[3]

Part A: Synthesis of 3-Methylidenehex-5-enoic acid (Prochiral Substrate)

(Note: Several routes exist for this precursor. A common method involves the Baylis-Hillman reaction of allyl acrylate followed by further modifications. The synthesis of this specific precursor is outside the scope of this detailed protocol, but its availability is assumed for Part B.)

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

  • Setup: In a glovebox, add the chiral Iridium catalyst (e.g., a complex with a spiro-P,N-ligand, 0.05-0.1 mol%) and the substrate, 3-methylidenehex-5-enoic acid (1.0 eq), to a high-pressure hydrogenation vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent, such as methanol or 2,2,2-trifluoroethanol (TFE), to the vessel (0.1-0.5 M). TFE is often beneficial for enhancing catalyst activity and selectivity.[5]

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 10-15 atm) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.

  • Workup: After the reaction is complete (monitored by ¹H NMR or GC analysis of an aliquot), carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel (eluting with ethyl acetate) to remove the catalyst. Further purification by distillation or crystallization may be performed if necessary. The enantiomeric excess is determined by chiral HPLC or GC.

ParameterExpected Outcome
Substrate/Catalyst Ratio (S/C) 1000:1 to 2000:1
Enantiomeric Excess (ee) >95%
Yield >95%
Key Advantage High atom economy, low catalyst loading

Summary and Outlook

Both chiral auxiliary-mediated alkylation and catalytic asymmetric hydrogenation represent powerful and reliable methods for the synthesis of enantioenriched 3-Methylhex-5-enoic acid.

  • The Evans auxiliary method is a testament to the power of substrate control. It is exceptionally reliable and high-yielding, and the predictable stereochemical outcome makes it a go-to method in both academic and industrial settings, especially during early-stage drug discovery.[6] Its primary drawback is the need for stoichiometric amounts of the auxiliary, which impacts atom economy.

  • Catalytic asymmetric hydrogenation exemplifies modern, efficient synthesis. It offers excellent enantioselectivity with very low catalyst loadings, making it highly atom-economical and suitable for large-scale production.[5] The main consideration for this method is the initial investment in catalyst synthesis or procurement and the need for specialized hydrogenation equipment.

The choice between these methods will depend on the specific requirements of the research program, including scale, cost, available equipment, and the need for absolute stereochemical certainty versus process efficiency. Both protocols provided herein offer a robust starting point for any researcher venturing into the asymmetric synthesis of β-chiral carboxylic acids.

References

  • Synlett, "‘Evans Auxiliary’ Based P–N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions," Synlett. [Link]

  • Zhang, W., & Chi, Y. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(7), 1746-1758. PubMed. [Link]

  • ResearchGate, "Methods for the synthesis of chiral carboxylic acids and derivatives." [Link]

  • IntechOpen, "Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules." [Link]

  • Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Harvard University. [Link]

  • Wikipedia, "Chiral auxiliary," Wikipedia. [Link]

  • Organic Chemistry Portal, "Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts." [Link]

  • Gao, K., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15(1), 5556. PMC. [Link]

  • Royal Society of Chemistry, "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." [Link]

  • Royal Society of Chemistry, "Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation." [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • ResearchGate, "An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]

  • University of Regensburg, "evans enolate alkylation-hydrolysisx." [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]

  • Hong, X., et al. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 21(6), 1792-1796. [Link]

  • Figshare, "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." [Link]

  • Royal Society of Chemistry, "Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity." [Link]

  • University of Illinois Urbana-Champaign, "Chapter 1: Enolate Alkylations." [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 3-Methylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

3-Methylhex-5-enoic acid (C7H12O2, M.W: 128.17 g/mol ) is a volatile, short-chain fatty acid of significant interest in metabolic, microbiological, and pheromonal research.[1][2] Its inherent volatility and polarity, characteristic of many carboxylic acids, present a significant analytical challenge for gas chromatography (GC) systems.[3][4] Direct injection often results in poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase and active sites within the GC system.

To overcome these challenges, this application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of 3-Methylhex-5-enoic acid in complex biological matrices. The methodology is centered around a liquid-liquid extraction (LLE) followed by chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the polar carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester, rendering it ideal for GC-MS analysis.[5] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable, self-validating method for accurate quantification.

Principle of the Method: Causality and Rationale

The analytical workflow is designed to systematically isolate the analyte from interfering matrix components and chemically modify it for optimal chromatographic behavior.

  • Sample Acidification & Extraction: The analysis of carboxylic acids necessitates their conversion into a neutral, unionized state for efficient extraction into a non-polar organic solvent.[6][7] By lowering the sample pH to <2, we ensure the carboxyl group of 3-Methylhex-5-enoic acid is fully protonated. This significantly increases its partition coefficient, favoring its transfer from the aqueous sample matrix into an immiscible organic solvent like ethyl acetate during liquid-liquid extraction.[5]

  • Derivatization with BSTFA: The core of this protocol is the conversion of the analyte to a less polar derivative. Silylation is the most common and robust derivatization method for compounds containing active hydrogens, such as carboxylic acids.[5] We employ BSTFA with a 1% trimethylchlorosilane (TMCS) catalyst. BSTFA reacts with the acidic proton of the carboxyl group, replacing it with a non-polar trimethylsilyl (TMS) group. The TMCS catalyst accelerates this reaction, ensuring a rapid and complete conversion even for trace amounts of the analyte. The resulting TMS-ester is significantly more volatile and less prone to adsorption in the GC system, leading to sharp, symmetrical peaks and enhanced sensitivity.

  • GC-MS Detection and Quantification: The derivatized sample is introduced into the GC, where the TMS-ester of 3-Methylhex-5-enoic acid is separated from other matrix components on a non-polar capillary column. The separated compound then enters the mass spectrometer, which acts as a highly specific and sensitive detector. Electron Impact (EI) ionization fragments the molecule in a predictable pattern, creating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. Quantification is achieved by comparing the integrated peak area of a characteristic ion to a calibration curve generated from authentic standards.

Experimental Workflow Overview

The entire analytical process from sample receipt to final data is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Aqueous Sample (e.g., 1 mL culture media) Acidify Acidify to pH < 2 (e.g., with HCl) Sample->Acidify Spike Spike Internal Standard (e.g., Heptanoic-d13 acid) Acidify->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness (Under Nitrogen Stream) Extract->Dry Deriv Reconstitute & Add BSTFA (+ 1% TMCS) Dry->Deriv React Incubate (70°C for 30 min) Deriv->React GCMS GC-MS Injection (1 µL) React->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Quant Peak Integration & Calibration Data->Quant Result Final Concentration Report Quant->Result

Caption: End-to-end workflow for 3-Methylhex-5-enoic acid analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • 3-Methylhex-5-enoic acid standard (≥98% purity)

  • Internal Standard (IS): Heptanoic-d13 acid or other suitable non-endogenous fatty acid

  • Ethyl acetate (GC grade or equivalent)

  • Pyridine (Anhydrous, ≤0.005% water)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hydrochloric acid (HCl), 6M

  • Sodium sulfate (Anhydrous)

  • Ultrapure water

  • Nitrogen gas (High purity)

  • 2 mL GC vials with PTFE-lined caps

Instrumentation and Analytical Conditions

All quantitative data for instrument parameters are summarized in the table below. This configuration is a robust starting point and may be optimized for specific matrices or instrumentation.

Parameter Specification Rationale
GC System Agilent 7890B or equivalentA modern, electronically controlled GC provides excellent retention time stability and reproducibility.
Mass Spectrometer Agilent 5977B Single Quadrupole MSD or equivalentA single quadrupole MS provides the necessary sensitivity and specificity for both identification and quantification.
GC Column Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for the non-polar TMS-derivatized analytes with low column bleed.[8]
Carrier Gas Helium, constant flow mode at 1.2 mL/minHelium is an inert and efficient carrier gas.[6][9] Constant flow mode ensures stable retention times throughout the temperature program.
Injector Splitless mode, 250°CSplitless injection maximizes the transfer of analyte onto the column, which is critical for achieving low detection limits.[10]
Oven Program Initial: 60°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minThe program is designed to separate the analyte from solvent and lighter contaminants, then elute it as a sharp peak before heavier matrix components.
MS Transfer Line 280°CPrevents condensation of the analyte as it transfers from the GC column to the MS ion source.[9]
Ion Source Electron Impact (EI), 70 eV, 230°CStandard EI energy ensures reproducible fragmentation patterns for library matching and identification.[9]
Acquisition Mode Full Scan (m/z 50-350) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan provides a complete mass spectrum for confirmation. SIM mode significantly increases sensitivity by monitoring only specific ions.[8]
SIM Ions (Quant/Qual) Analyte (TMS-ester): m/z 185 (Quant), 117, 73IS (TMS-ester of Heptanoic-d13): m/z 216 (Quant), 130, 73The quantifier ion should be specific and abundant. Qualifier ions confirm identity by maintaining a consistent ratio to the quantifier.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-Methylhex-5-enoic acid standard and dissolve in 10 mL of ethyl acetate.

  • Working Standards: Perform serial dilutions of the primary stock in ethyl acetate to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the standard to ensure independent validation.

  • Derivatization of Standards: Transfer 100 µL of each standard and QC into a GC vial. Add 10 µL of the internal standard working solution. Evaporate to dryness under a gentle stream of nitrogen. Proceed with Protocol 3 for derivatization.

Protocol 2: Sample Preparation and Extraction
  • Aliquot Sample: Transfer 1 mL of the aqueous sample (e.g., plasma, urine, media) into a clean glass tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution to every sample, QC, and blank.

  • Acidification: Add 50 µL of 6M HCl to acidify the sample to pH < 2. Vortex for 10 seconds.

  • Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and analyte extraction.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Avoid disturbing the aqueous layer.

  • Dry Down: Evaporate the ethyl acetate to complete dryness under a gentle stream of high-purity nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 3: Silylation Derivatization

This protocol converts the extracted carboxylic acid into its TMS-ester.

Derivatization_Reaction cluster_main Silylation of 3-Methylhex-5-enoic acid Analyte 3-Methylhex-5-enoic Acid (R-COOH) Reagent BSTFA (CF3CON[Si(CH3)3]2) Product TMS-ester Derivative (R-COOSi(CH3)3) Analyte:e->Product:w + Catalyst TMCS (catalyst)

Caption: Conversion of the carboxylic acid to its TMS-ester.

  • Reconstitution: To the dried extract from Protocol 2, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+ 1% TMCS).

  • Reaction: Immediately cap the vial tightly. Vortex for 15 seconds.

  • Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Analysis and Expected Results

  • Identification: The TMS-ester of 3-Methylhex-5-enoic acid (MW: 200.34 g/mol ) will be identified by its retention time and mass spectrum. The expected EI mass spectrum will show a characteristic fragmentation pattern, with key ions including the M-15 fragment (loss of a methyl group) at m/z 185, and other fragments at m/z 117 and 73 (the trimethylsilyl ion).

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of 3-Methylhex-5-enoic acid in unknown samples is then calculated from this curve using a linear regression model.

  • Validation: The method should demonstrate excellent linearity (R² > 0.995) over the desired concentration range. The accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).

Troubleshooting

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Incomplete derivatization.2. Active sites in the injector liner or column.1. Ensure reagents are fresh and anhydrous. Extend reaction time/temperature.2. Replace the injector liner with a deactivated one. Condition the column.
Low or No Signal 1. Inefficient extraction.2. Degradation of analyte or derivative.3. Instrument issue.1. Ensure sample pH is < 2. Use fresh, high-purity extraction solvent.2. Avoid excessive heat during evaporation. Analyze samples promptly after derivatization.3. Check MS tune.
High Background/Interferences 1. Contaminated solvents or reagents.2. Dirty injector or ion source.1. Use high-purity solvents. Run a reagent blank.2. Perform routine instrument maintenance, including liner replacement and source cleaning.
Poor Reproducibility 1. Inconsistent sample/reagent volumes.2. Incomplete mixing during extraction.1. Use calibrated pipettes. Ensure consistent internal standard addition.2. Standardize vortexing time and speed.

References

  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • MASONACO. HS GC-MS analysis of VFA. [Link]

  • PMC. (2017). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • PMC. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • PubMed. (2022). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. [Link]

  • Shimadzu. (2021). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • MDPI. (2021). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]

  • Agilent. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]

  • ACS Publications. (2023). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. [Link]

  • PubChem. 3-Methylhex-5-enoic acid. [Link]

Sources

Application Notes: The Strategic Use of (R)- & (S)-3-Methylhex-5-enoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of 3-methylhex-5-enoic acid as a valuable chiral building block for researchers, synthetic chemists, and drug development professionals. Its structure, featuring a stereogenic center at the C3 position adjacent to a terminal olefin and a carboxylic acid, offers a unique combination of functionalities for asymmetric synthesis. We will explore robust protocols for its enantioselective synthesis, drawing parallels from well-established industrial processes for structurally related compounds. Furthermore, this note details the strategic application of this synthon in the construction of complex molecular architectures, highlighting its potential in natural product synthesis and pharmaceutical development.

Introduction: The Value Proposition of 3-Methylhex-5-enoic Acid

In the landscape of pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise control of stereochemistry a cornerstone of modern synthesis.[1][2] Chiral building blocks, or synthons, are foundational to this endeavor, providing pre-defined stereocenters that can be incorporated into larger, more complex target molecules.

3-Methylhex-5-enoic acid is an exemplar of a versatile chiral building block. Its key structural features include:

  • A Prostereogenic Center: The C3 position can be selectively functionalized to establish either the (R) or (S) configuration.

  • A Terminal Alkene: This moiety serves as a handle for a wide array of chemical transformations, including metathesis, hydroboration-oxidation, and polymerization.

  • A Carboxylic Acid: This functional group allows for amide bond formation, esterification, reduction to an alcohol, or participation in various cyclization reactions.

The strategic value of this molecule lies in its ability to serve as a linchpin in convergent synthetic strategies, enabling the rapid assembly of complex scaffolds with high stereochemical fidelity. While direct literature on 3-methylhex-5-enoic acid is specialized, the synthetic principles are robustly established through extensive research on structurally analogous compounds, most notably key intermediates in the synthesis of (S)-Pregabalin, a potent anticonvulsant.[3][4] The methodologies developed for these related structures provide a validated roadmap for the synthesis and application of 3-methylhex-5-enoic acid.

Enantioselective Synthesis of 3-Methylhex-5-enoic Acid

Achieving high enantiomeric purity is the critical first step in utilizing any chiral building block. Several robust strategies can be employed or adapted for the synthesis of (R)- or (S)-3-methylhex-5-enoic acid. The choice of method often depends on factors like scale, cost, and available reagents.

Strategy 1: Asymmetric Conjugate Addition

One of the most powerful methods for establishing the C3 stereocenter is through the asymmetric conjugate addition of a methyl group to a suitable α,β-unsaturated precursor. This approach often utilizes a chiral auxiliary or a chiral catalyst to control the facial selectivity of the incoming nucleophile.

Causality Behind the Choice: This strategy builds the chiral center directly and is highly effective for creating β-substituted carboxylic acids.[5] The use of a chiral auxiliary, such as an Evans oxazolidinone, provides a predictable and high-yielding route to the desired enantiomer. The auxiliary acts as a "chiral steering wheel," directing the incoming methyl group to one face of the enoate.

precursor α,β-Unsaturated Ester (e.g., Hex-2,5-dienoic acid ester) step1 Acylation precursor->step1 reagent Chiral Auxiliary (e.g., Evans Auxiliary) reagent->step1 intermediate Chiral Enoate Intermediate step1->intermediate step2 Asymmetric 1,4-Conjugate Addition (Me₂CuLi) intermediate->step2 product_aux Alkylated Product with Auxiliary step2->product_aux step3 Hydrolysis & Auxiliary Cleavage product_aux->step3 final_product (R)- or (S)-3-Methylhex-5-enoic acid step3->final_product

Caption: Asymmetric Conjugate Addition Workflow.

Strategy 2: Catalytic Asymmetric Hydrogenation

An alternative and highly atom-economical approach is the asymmetric hydrogenation of a prochiral olefin precursor. This method has been industrialized for the synthesis of Pregabalin intermediates and showcases exceptional efficiency and enantioselectivity.[4][6] A rhodium catalyst paired with a chiral phosphine ligand, such as Me-DuPHOS, can effectively reduce a tetrasubstituted olefin to generate the desired stereocenter with high fidelity.

Causality Behind the Choice: This method is ideal for large-scale synthesis due to its catalytic nature, reducing chiral waste. The chiral catalyst creates a transient, asymmetric environment around the substrate, forcing the hydrogen to add from a specific face.[7]

precursor Prochiral Precursor (3-Methylhex-2,5-dienoic acid) step1 Asymmetric Hydrogenation (H₂ gas) precursor->step1 catalyst Chiral Catalyst (e.g., [Rh(Me-DuPHOS)]+) catalyst->step1 final_product (R)- or (S)-3-Methylhex-5-enoic acid (High e.e.) step1->final_product start (S)-3-Methylhex-5-enoic acid path1 Iodolactonization (I₂) start->path1 path2 1. Amide Coupling (Allylamine) 2. Ring-Closing Metathesis start->path2 path3 1. Reduction (LiAlH₄) 2. Protection (e.g., TBSCl) start->path3 product1 Chiral γ-Iodomethyl-γ-valerolactone path1->product1 product2 Chiral Dihydropyridinone path2->product2 product3 Chiral Homoallylic Alcohol path3->product3

Sources

Application Notes & Protocols: Synthesis of Chiral Methyl-Branched Pheromones

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Synthesis of Sulcatol, a Model Methyl-Branched Pheromone

Introduction: The Significance of Methyl-Branched Pheromones in Chemical Ecology

In the intricate world of insect chemical communication, methyl-branched pheromones represent a significant class of semiochemicals that mediate a wide range of behaviors, including aggregation, mating, and trail-following. The presence and position of methyl groups, often creating chiral centers, are crucial for the biological activity and species-specificity of these signaling molecules.[1][2] Unlike their straight-chain counterparts, the synthesis of methyl-branched pheromones presents unique challenges in controlling regioselectivity and stereoselectivity. A thorough understanding of synthetic strategies for these molecules is paramount for researchers in chemical ecology, pest management, and drug development, as it enables the preparation of pure standards for biological assays and the development of effective and environmentally benign pest control agents.[3]

While the specific compound 3-Methylhex-5-enoic acid is not a known pheromone, its structural motifs—a methyl branch and a terminal double bond—are features found in many biologically active insect pheromones. This guide will, therefore, focus on a well-characterized and synthetically accessible methyl-branched pheromone, sulcatol (6-methyl-5-hepten-2-ol) , to illustrate the key principles and protocols applicable to the synthesis of this important class of semiochemicals.

Sulcatol is the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, a pest of coniferous forests.[4][5] The natural pheromone is a mixture of both (R)- and (S)-enantiomers, with a typical ratio of 65% (S)-(+) and 35% (R)-(-). Interestingly, both enantiomers are required for biological activity, demonstrating a synergistic effect.[4][6]

This document provides a detailed guide for the synthesis of racemic and enantiomerically enriched sulcatol, highlighting the chemical principles and experimental considerations essential for researchers in the field.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of sulcatol reveals a straightforward disconnection at the carbon-carbon bond between C2 and C3, suggesting a Grignard reaction between a suitable three-carbon organometallic reagent and a four-carbon carbonyl compound. A more common and practical approach, however, involves the reduction of a ketone precursor, 6-methyl-5-hepten-2-one. This ketone is commercially available and serves as a convenient starting material.

The key transformation is the reduction of the ketone to the corresponding secondary alcohol. For the synthesis of racemic sulcatol, a simple and efficient reducing agent like sodium borohydride is sufficient. For the enantioselective synthesis of (R)- or (S)-sulcatol, a chiral reducing agent or a biocatalytic approach is necessary.

Workflow for the Synthesis of Racemic Sulcatol

G A 6-Methyl-5-hepten-2-one C Racemic Sulcatol (6-Methyl-5-hepten-2-ol) A->C Reduction B Sodium Borohydride (NaBH4) Methanol (MeOH) D Purification (Distillation) C->D E Characterization (NMR, IR, GC-MS) D->E G A 6-Methyl-5-hepten-2-one C (S)-Sulcatol A->C Bioreduction B Baker's Yeast (S. cerevisiae) Sucrose, Water D Purification (Filtration, Extraction, Column Chromatography) C->D E Chiral Analysis (Chiral GC) D->E

Sources

Application Notes and Protocols: Derivatization of 3-Methylhex-5-enoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Methylhex-5-enoic acid, a chiral unsaturated carboxylic acid. Direct analysis of this compound is often hindered by its polarity, low volatility, and poor ionization efficiency, which are significant challenges for common analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization addresses these issues by chemically modifying the carboxylic acid functional group to enhance its analytical properties. This document explores multiple strategic approaches, including silylation and esterification for GC-MS, and charge-transfer derivatization for LC-MS. Furthermore, it addresses the chiral nature of the molecule by providing a protocol for diastereomeric derivatization, enabling enantiomeric separation on standard achiral columns. Each section explains the chemical causality behind the chosen method and provides field-proven, step-by-step protocols for immediate application in research, metabolomics, and drug development settings.

Introduction: The Analytical Challenge of 3-Methylhex-5-enoic Acid

3-Methylhex-5-enoic acid is a short-chain fatty acid possessing two key structural features that influence its analysis: an alkene functional group and a stereocenter at the C3 position. Like other carboxylic acids, its analysis presents a significant challenge due to the polar carboxyl group. This group engages in strong hydrogen bonding, which results in low volatility and poor thermal stability, making it unsuitable for direct GC analysis without derivatization.[1][2] In reversed-phase LC, its polarity leads to poor retention on C18 columns, while in MS, its small size and tendency to deprotonate can result in weak signals, especially in positive ion mode electrospray ionization (ESI).[3]

Chemical derivatization is a fundamental strategy to overcome these limitations.[4][5] The process involves converting the polar -COOH group into a less polar, more stable, or more easily ionizable functional group. The choice of derivatization strategy is critically dependent on the intended analytical platform and the specific information required, such as quantification, structural confirmation, or enantiomeric purity.

Chapter 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary objective of derivatization is to replace the active hydrogen of the carboxyl group, which blocks hydrogen bonding, reduces polarity, and thereby increases the analyte's volatility and thermal stability.[4][6]

Method 1: Silylation

Silylation is one of the most robust and widely used derivatization techniques for GC analysis.[6] It involves replacing the acidic proton with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting silyl esters are significantly more volatile and thermally stable than the parent acid.

Causality and Reagent Choice:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and popular TMS donor. It reacts smoothly with carboxylic acids, and its by-products (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile and generally do not interfere with chromatography.[4]

  • Trimethylchlorosilane (TMCS): Often added as a catalyst (e.g., 1% in BSTFA). TMCS accelerates the reaction, especially for sterically hindered groups, and acts as a scavenger for any active hydrogen-containing by-products, driving the reaction to completion.[2][6]

Protocol 1: Trimethylsilylation (TMS) of 3-Methylhex-5-enoic Acid

Objective: To convert 3-Methylhex-5-enoic acid into its volatile trimethylsilyl ester for GC-MS analysis.

Materials:

  • Dried sample containing 3-Methylhex-5-enoic acid.

  • Derivatization Reagent: BSTFA with 1% TMCS (e.g., SILYL-991).

  • Anhydrous solvent (Pyridine or Acetonitrile).

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or oven set to 60-70°C.

  • Inert gas (Nitrogen or Argon) supply.

Procedure:

  • Sample Preparation: Ensure the sample is completely anhydrous. If the sample is in an aqueous solution, it must be dried, for instance, by evaporation under a gentle stream of nitrogen or by lyophilization. Moisture will readily consume the silylating reagent.[4]

  • Reconstitution: Dissolve the dried sample residue in 50 µL of anhydrous pyridine or acetonitrile in a GC vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial on a heating block at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

Self-Validation & Trustworthiness:

  • Run a reagent blank (solvent + derivatizing agent) to identify any potential interferences.

  • Include a known standard of 3-Methylhex-5-enoic acid to confirm the retention time and mass spectrum of the TMS derivative. The derivative will show a characteristic mass increase and fragmentation pattern (e.g., a prominent M-15 peak corresponding to the loss of a methyl group from the TMS moiety).

Method 2: Esterification (as Fatty Acid Methyl Esters - FAMEs)

Esterification, particularly methylation, is a classic and cost-effective method for derivatizing carboxylic acids. The resulting fatty acid methyl esters (FAMEs) are volatile, stable, and have extensive mass spectral libraries available for identification.[1][7]

Causality and Reagent Choice:

  • Boron Trifluoride-Methanol (BF3-Methanol): This reagent serves as a Lewis acid catalyst for the esterification reaction between the carboxylic acid and methanol.[8] It is highly efficient and the reaction is typically completed in a short time at elevated temperatures.[7][9] Importantly, under standard conditions, it does not affect the carbon-carbon double bond in the analyte.

Protocol 2: Methyl Esterification using BF3-Methanol

Objective: To convert 3-Methylhex-5-enoic acid to its corresponding methyl ester (FAME) for GC-MS analysis.

Materials:

  • Dried sample containing 3-Methylhex-5-enoic acid.

  • BF3-Methanol reagent (14% w/v).

  • Anhydrous Methanol.

  • Hexane (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath at 80-100°C.

Procedure:

  • Sample Preparation: Ensure the sample is dry. If lipids are present, an initial saponification step may be required. For free acids, proceed directly.

  • Reaction Setup: To the dried sample in a reaction vial, add 1 mL of 14% BF3-Methanol solution.[7]

  • Reaction: Tightly cap the vial and heat at 100°C for 30-45 minutes in a heating block or boiling water bath.[7]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis.[4]

GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporate Solvent (Anhydrous Sample) Extract->Dry Silylation Add BSTFA + 1% TMCS Heat at 70°C Dry->Silylation Esterification Add BF3-Methanol Heat at 100°C Dry->Esterification GCMS Inject into GC-MS System Silylation->GCMS TMS Ester Esterification->GCMS Methyl Ester Data Data Acquisition & Processing GCMS->Data

Sources

Application Note: Advanced Quantification of 3-Methylhex-5-enoic Acid in Biological Samples via GC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The human microbiome plays a critical role in the biotransformation of host secretions into volatile organic compounds (VOCs). Among these,1[1] (3M5H) is a highly volatile, branched-chain unsaturated carboxylic acid that serves as a primary driver of axillary malodor.

Apocrine glands secrete odorless precursor molecules, specifically glutamine conjugates, onto the skin surface. Commensal bacteria, primarily Corynebacterium species, utilize a highly specific zinc-dependent enzyme known as2[2] to hydrolyze these conjugates[3]. This enzymatic cleavage releases free volatile fatty acids, including 3M5H, which are 4[4]. Accurately quantifying 3M5H in complex biological matrices (e.g., apocrine sweat exudates and bacterial culture media) is essential for researchers developing targeted microbiome-modulating therapeutics and next-generation deodorant formulations[5].

Mechanistic Pathway of Analyte Generation

Pathway Precursor Odorless Glutamine Conjugate (N-alpha-(3-methylhex-5-enoyl)-L-glutamine) Enzyme N-AGA Enzyme (Corynebacterium sp.) Precursor->Enzyme Secreted in Axilla (Apocrine Gland) Product1 3-Methylhex-5-enoic acid (Volatile Target Analyte) Enzyme->Product1 Enzymatic Cleavage (Hydrolysis) Product2 L-Glutamine (Byproduct) Enzyme->Product2

Figure 1: Enzymatic cleavage of odorless glutamine conjugates by N-AGA to release 3-methylhex-5-enoic acid.

Analytical Strategy & Causality (E-E-A-T)

Quantifying trace volatile fatty acids in lipid- and protein-rich matrices presents severe analytical challenges. As a Senior Application Scientist, I have designed this workflow based on the following causal principles to ensure maximum sensitivity and robustness:

  • Causality of LLE (Liquid-Liquid Extraction): Biological matrices like sweat contain high concentrations of salts, urea, and structural proteins that will foul a mass spectrometer. By acidifying the sample to pH 2.5, we suppress the ionization of the 3M5H carboxyl group (pKa ~4.8), forcing the molecule into its neutral, lipophilic state. This drives its quantitative partitioning into the organic solvent (Methyl tert-butyl ether, MTBE), leaving polar interferents behind.

  • Causality of Derivatization: Un-derivatized short-chain fatty acids exhibit severe peak tailing on standard GC columns due to hydrogen bonding. Furthermore, their low molecular weight results in non-specific fragmentation in Electron Ionization (EI). By derivatizing with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), we replace the active hydrogen with a bulky tert-butyldimethylsilyl (TBDMS) group. This eliminates hydrogen bonding (yielding razor-sharp chromatography) and directs EI fragmentation to a highly specific, dominant [M-57]⁺ ion (loss of the tert-butyl radical), drastically enhancing the signal-to-noise ratio for MS/MS.

  • Self-Validating System: This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). Heptanoic-d13 acid is spiked into the raw sample before extraction. Because it shares structural and chemical properties with 3M5H, its recovery automatically normalizes any variations in extraction efficiency, derivatization yield, or GC injection volume.

Step-by-Step Experimental Protocol

Sample Preparation & Quality Control Setup
  • Matrix Blank: Aliquot 500 µL of synthetic sweat (or sterile PBS) into a 2 mL glass vial.

  • Standard Curve & QCs: Prepare a 7-point calibration curve (1.5 to 500 ng/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking reference 3M5H into synthetic sweat.

  • Unknown Samples: Aliquot 500 µL of the biological sample (axillary wash or centrifuged Corynebacterium culture media) into a 2 mL glass vial.

  • Isotope Spike: Add 20 µL of the Internal Standard working solution (Heptanoic-d13 acid, 5 µg/mL) to all vials. Vortex for 10 seconds.

Acidified Liquid-Liquid Extraction
  • Add 50 µL of 1M HCl to each vial to lower the pH to ~2.5. Verify pH on a dummy sample.

  • Add 1.0 mL of ice-cold MTBE (Methyl tert-butyl ether) to each vial.

  • Cap tightly and agitate using a multi-tube vortexer at 1500 rpm for 10 minutes to ensure complete phase transfer.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C to break any emulsions and separate the phases.

  • Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean, silanized glass GC vial.

  • Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen at room temperature. Critical Step: Stop evaporation the moment the solvent disappears to prevent volatilization of the target analyte.

MTBSTFA Derivatization
  • Reconstitute the dried extract in 50 µL of anhydrous hexane.

  • Add 50 µL of MTBSTFA containing 1% TBDMCS (catalyst).

  • Cap the vials and incubate in a dry block heater at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature before transferring them to the GC autosampler.

GC-MS/MS Instrument Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 30°C/min to 280°C (hold 3 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 250°C. Run in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

Table 1: GC-MS/MS MRM Transitions

Note: The derivatized molecular weight of 3M5H is 242 Da. The dominant precursor ion is [M-57]⁺ at m/z 185.

AnalyteDerivatized MWPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
3M5H-TBDMS 242185751550Quantifier
3M5H-TBDMS 242185932050Qualifier
Heptanoic-d13-TBDMS 257200751550Internal Standard
Table 2: Method Validation Parameters

Data reflects system suitability requirements for a self-validating analytical batch.

ParameterValue / RangeAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) 1.5 ng/mLS/N ≥ 10:1, Precision ≤ 20% CV
Linear Dynamic Range 1.5 – 500 ng/mLR² ≥ 0.995 (1/x weighting)
Extraction Recovery 88.4% ± 4.2%Consistent across Low/Mid/High QCs
Intra-day Precision (CV) 3.5% – 6.1%≤ 15% deviation from nominal
Matrix Effect < 10% suppressionCorrected via IDMS

Sources

Application Note: Experimental Protocol for the Synthesis of 3-Methylhex-5-enoic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Methylhex-5-enoic acid and its ester derivatives are critical volatile aliphatic scaffolds utilized in biochemical research, particularly in the study of human axillary malodor and Nα-acyl-glutamine aminoacylase (N-AGA) kinetics[1]. Furthermore, these branched unsaturated esters serve as highly versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), where precise stereochemical and regiochemical control of aliphatic side chains is required.

While traditional enolate alkylation methods (e.g., reacting ester enolates with allylic halides) frequently suffer from poor regioselectivity—yielding intractable mixtures of SN2 and SN2' products—the Hosomi-Sakurai conjugate allylation offers a highly controlled, regioselective alternative[2]. By utilizing an α,β-unsaturated ester (ethyl crotonate) and a soft nucleophile (allyltrimethylsilane) under strong Lewis acid catalysis, the reaction strictly proceeds via 1,4-addition, completely suppressing 1,2-addition and unwanted oligomerization.

Mechanistic Pathway & Workflow

The transformation relies on the stoichiometric activation of the ester carbonyl by Titanium Tetrachloride (TiCl₄). This coordination lowers the LUMO of the conjugated system, rendering the β-carbon highly electrophilic. Nucleophilic attack by allyltrimethylsilane generates a β-silicon-stabilized carbocation, which rapidly collapses to a titanium enolate with the expulsion of chlorotrimethylsilane (TMSCl). Subsequent aqueous hydrolysis yields the target ester, ethyl 3-methylhex-5-enoate[3].

G A Ethyl Crotonate + TiCl₄ B Lewis Acid Complex A->B -78 °C C Allyltrimethylsilane Addition B->C 1,4-Addition D Titanium Enolate Intermediate C->D -TMSCl E Ethyl 3-Methylhex- 5-enoate D->E Aqueous Quench

Fig 1: Mechanistic workflow of the TiCl4-mediated Hosomi-Sakurai conjugate allylation.

Quantitative Reagent Data

Table 1: Stoichiometry and physical properties for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Ethyl crotonate114.141.01.14 g (1.24 mL)0.918Electrophile
Allyltrimethylsilane114.261.51.71 g (2.38 mL)0.719Nucleophile
TiCl₄ (1.0 M in CH₂Cl₂)189.681.0510.5 mLN/ALewis Acid
Dichloromethane (DCM)84.93Solvent30.0 mL1.33Reaction Medium
Sat. NH₄Cl (aq)53.49Excess20.0 mL~1.00Quenching Agent

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process TLC monitoring. The consumption of ethyl crotonate can be visualized using a KMnO₄ stain, which will rapidly oxidize the starting material's conjugated double bond, providing real-time validation of reaction progress.

Phase 1: Preparation and Activation

  • Equipment Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool to room temperature under a continuous flow of argon to ensure a strictly anhydrous environment.

  • Solvent & Substrate Addition: Inject 30 mL of anhydrous DCM followed by 1.24 mL (10 mmol) of ethyl crotonate.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Lewis Acid Introduction: Caution: TiCl₄ is highly corrosive and reacts violently with moisture. Slowly add 10.5 mL of a 1.0 M TiCl₄ solution in DCM dropwise over 10 minutes.

    • Causality Check: The dropwise addition prevents localized exothermic heating that could polymerize the ester. The solution will transition to a deep yellow/orange hue, visually validating the formation of the TiCl₄-carbonyl coordination complex.

Phase 2: Conjugate Addition 5. Nucleophile Addition: Add 2.38 mL (15 mmol) of allyltrimethylsilane dropwise via syringe over 5 minutes down the inner wall of the flask.

  • Expert Insight: Running the liquid down the chilled glass wall pre-cools the reagent before it hits the reaction mixture, preventing thermal shock and maintaining the strict -78 °C environment critical for regiocontrol.

  • Incubation: Stir the reaction mixture at -78 °C for 2 hours.

  • Controlled Warming: Gradually replace the dry ice bath with a brine/ice bath and allow the reaction to warm to -20 °C over an additional 2 hours.

  • TLC Validation: Remove a 10 µL aliquot, quench it in a microtube containing 100 µL of sat. NaHCO₃ and 100 µL of EtOAc. Spot the organic layer on a silica TLC plate. Elute with 95:5 Hexanes:EtOAc and stain with KMnO₄. The starting material (Rf ~0.4) should be absent, replaced by the product (Rf ~0.6).

Phase 3: Quench and Isolation 9. Quenching: While maintaining the temperature at -20 °C, carefully add 20 mL of saturated aqueous NH₄Cl.

  • Causality Check: NH₄Cl provides a mildly acidic proton source to hydrolyze the titanium enolate without causing acid-catalyzed hydrolysis of the newly formed ethyl ester (which could occur if strong aqueous HCl were used). Vigorous stirring is required to break up the resulting titanium dioxide/hydroxide emulsions.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic extracts with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C, 250 mbar).

  • Purification: Purify the crude pale-yellow oil via silica gel flash chromatography (isocratic elution with 95:5 Hexanes:Ethyl Acetate) to afford ethyl 3-methylhex-5-enoate as a colorless oil.

Analytical Characterization

To confirm the structural integrity of the synthesized ethyl 3-methylhex-5-enoate, ¹H NMR spectroscopy should be employed. The isolated terminal alkene and the branched methyl group provide distinct, self-validating spectroscopic signatures[3].

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.75multiplet (m)1HInternal vinyl proton (-CH =CH₂)
5.05multiplet (m)2HTerminal vinyl protons (-CH=CH ₂)
4.12quartet (q, J = 7.1 Hz)2HEster ethyl methylene (-O-CH ₂-CH₃)
2.25multiplet (m)2HAllylic methylene (-CH ₂-CH=CH₂)
2.10multiplet (m)1HMethine proton (-CH (CH₃)-)
1.95multiplet (m)2HAlpha methylene (-CH ₂-COOEt)
1.25triplet (t, J = 7.1 Hz)3HEster ethyl methyl (-O-CH₂-CH ₃)
0.95doublet (d, J = 6.8 Hz)3HBranched methyl (-CH(CH ₃)-)

References

  • Rare-Earth Metal Triflates in Organic Synthesis | Chemical Reviews Source: ACS Publications URL:[Link]

  • Ethyl 3-methyl-5-hexenoate - Chemical Synthesis Database Source: Chemsynthesis URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methylhex-5-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methylhex-5-enoic acid. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic pitfalls researchers encounter when synthesizing this valuable chiral intermediate.

Rather than relying on direct Claisen rearrangements—which inherently yield γ,δ -unsaturated systems—the most robust and scalable route to this δ,ϵ -unsaturated acid is via the Malonic Ester Synthesis [1]. This approach involves the alkylation of diethyl malonate with a secondary homoallylic electrophile, followed by saponification and decarboxylation.

Below, you will find the optimized workflow, validated step-by-step protocols, and a mechanistic troubleshooting Q&A.

Synthetic Workflow

Synthesis A 4-Penten-2-ol + TsCl / Pyridine B 4-Penten-2-yl Tosylate A->B Tosylation (0-5°C) D Alkylated Malonate Intermediate B->D SN2 Alkylation (60°C) C Diethyl Malonate + NaH / DMF C->D Enolate Formation (0°C to RT) E 1. NaOH, EtOH 2. HCl (pH 2) 3. Heat (150°C) D->E Saponification & Decarboxylation F 3-Methylhex-5-enoic Acid E->F Target Product

Workflow for the 3-step synthesis of 3-methylhex-5-enoic acid via malonic ester alkylation.

Quantitative Optimization Data

To establish a self-validating system, we must move away from standard textbook conditions that fail on secondary electrophiles. The table below summarizes the causality behind our optimized parameters.

ParameterStandard ConditionOptimized ConditionYield ImpactRationale / Causality
Electrophile 4-Bromo-1-pentene4-Penten-2-yl Tosylate+25% Minimizes E2 elimination; Tosylate is a superior leaving group for secondary carbons.
Base / Solvent NaOEt / EthanolNaH / DMF+30% DMF leaves the enolate unsolvated, drastically increasing SN​2 reaction rates.
Alkylation Temp 78 °C (Reflux)60 °C+15% Lower temperature suppresses thermal degradation and dialkylation.
Decarboxylation 6M HCl, 100 °CNeat diacid, 150 °C>95% purity Prevents acid-catalyzed isomerization of the terminal alkene to an internal alkene.

Validated Experimental Protocols

Step 1: Preparation of 4-Penten-2-yl Tosylate

  • Dissolve 4-penten-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to maintain the temperature strictly below 5 °C.

  • Stir at 0 °C for 4 hours. Quench with ice water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo at ambient temperature to prevent thermal degradation.

Step 2: Malonic Ester Alkylation

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C.

  • Add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes at room temperature until H2​ evolution ceases and the solution becomes clear.

  • Cool back to 0 °C and add the 4-penten-2-yl tosylate (1.0 eq) dropwise.

  • Warm the reaction to 60 °C and stir for 12 hours.

  • Quench with saturated NH4​Cl , extract with ethyl acetate, wash extensively with water (at least 5 times to remove DMF), dry, and concentrate.

Step 3: Saponification and Thermal Decarboxylation

  • Dissolve the crude alkylated malonate in ethanol. Add 2M aqueous NaOH (3.0 eq) and reflux for 2 hours to achieve complete saponification.

  • Cool to 0 °C and acidify carefully with 2M HCl to pH 2. Extract the resulting diacid with diethyl ether.

  • Evaporate the ether to yield the neat dicarboxylic acid.

  • Heat the neat diacid to 150 °C under a steady stream of nitrogen. The reaction proceeds through a cyclic, concerted transition state[2]. Maintain heating until CO2​ evolution ceases (approx. 1-2 hours) to yield crude 3-methylhex-5-enoic acid. Purify via vacuum distillation.

Troubleshooting & FAQs

Q1: During the alkylation step, my GC-MS shows a massive peak for 1,4-pentadiene and unreacted diethyl malonate. Why is this happening? A: You are observing E2 elimination outcompeting SN​2 substitution. Because your electrophile is a secondary carbon, strong bases like sodium ethoxide in ethanol can act as Brønsted bases rather than nucleophiles. Solution: Switch to Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves the bulky malonate enolate unsolvated. This drastically increases its nucleophilicity, shifting the kinetic pathway favorably toward SN​2 substitution.

Q2: I am obtaining a complex mixture of monoalkylated and dialkylated malonate. How can I improve selectivity? A: A major drawback of the malonic ester synthesis is that the monoalkylated product still possesses an acidic α -proton. It can be deprotonated by unreacted base and react with a second equivalent of the electrophile, producing dialkylated structures[1]. Solution: Use a slight excess of diethyl malonate (1.2 to 1.5 equivalents relative to the tosylate) to statistically favor monoalkylation, and ensure the tosylate is added slowly to the pre-formed enolate solution.

Q3: After decarboxylation, NMR indicates that my terminal double bond has migrated, forming an internal alkene (3-methylhex-4-enoic acid). How do I fix this? A: This is a classic mechanistic failure caused by using standard textbook decarboxylation conditions (refluxing in 6M HCl). Prolonged heating in strong aqueous acids protonates the terminal alkene, forming a secondary carbocation. This triggers hydride shifts, resulting in isomerization to the thermodynamically more stable internal alkene. Solution: Isolate the intermediate diacid via basic saponification and gentle acidification at 0 °C. Then, perform a purely thermal decarboxylation by heating the neat diacid at 150 °C. Thermal decarboxylation relies entirely on a concerted pericyclic mechanism[2], which does not generate carbocations and perfectly preserves your terminal alkene.

References

  • Malonic ester synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Decarboxylation Source: Master Organic Chemistry URL:[Link]

Sources

Overcoming challenges in the stereoselective synthesis of 3-Methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 3-Methylhex-5-enoic acid. This chiral carboxylic acid is a critical intermediate in the development of complex natural products and neuroactive pharmaceuticals (such as pregabalin and imagabalin analogs). Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) at the C3 position is notoriously challenging.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for the three primary synthetic routes.

Core Stereoselective Workflows

Workflow Start Prochiral / Racemic Precursor R1 Asymmetric Hydrogenation (Ru-BINAP Catalyst) Start->R1 H2, Pressure R2 Enzymatic Kinetic Resolution (Lipase Hydrolysis) Start->R2 Buffer/MTBE R3 Chiral Auxiliary Alkylation (Evans Oxazolidinone) Start->R3 NaHMDS, Allyl-Br Prod Enantiopure 3-Methylhex-5-enoic acid R1->Prod R2->Prod R3->Prod

Fig 1: Principal stereoselective pathways for synthesizing 3-Methylhex-5-enoic acid.

Troubleshooting Guides & FAQs

Route A: Asymmetric Catalytic Hydrogenation

Q: Why am I observing a sudden drop in enantiomeric excess (ee) during the Ru-BINAP catalyzed hydrogenation of my prochiral dienoic acid precursor?

A: A drop in ee during asymmetric hydrogenation is most commonly caused by an impure starting material containing a mixture of E and Z olefin isomers. Because the hydrogenation is stereospecific, the E and Z isomers coordinate differently to the chiral metal complex, producing an enantiodivergent outcome[1].

Causality: The chiral pocket of the Ru-BINAP catalyst relies on strict steric differentiation. If the substrate geometry is mixed, the face-selective hydride transfer is compromised. Furthermore, trace impurities (like sulfur or unreacted halogens from previous steps) can irreversibly bind to the Ruthenium center, altering its geometry and degrading its stereoselectivity before completely poisoning the catalyst.

Self-Validating Protocol: Ru-Catalyzed Asymmetric Hydrogenation

  • Substrate Purification: Ensure the prochiral substrate is >99% geometrically pure (e.g., purely E-isomer) via 1H-NMR prior to the reaction.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve[RuCl(p-cymene)((S)-BINAP)]Cl (1 mol%) in strictly anhydrous, degassed methanol.

  • Reaction Setup: Transfer the substrate and catalyst to a high-pressure Parr reactor. Purge the headspace with N₂ (3x), followed by H₂ (3x).

  • Hydrogenation: Pressurize the vessel to 50 psi H₂ and stir at 25°C for 12 hours.

  • Self-Validation Checkpoint: Sample a 0.1 mL aliquot, filter it through a short silica plug to remove the metal, and analyze it via chiral HPLC. Do not vent the main reactor or proceed to workup until >95% conversion is confirmed, as restarting a stalled hydrogenation often leads to racemization.

Route B: Enzymatic Kinetic Resolution

Q: My lipase-catalyzed resolution of racemic ethyl 3-methylhex-5-enoate is stalling at 20% conversion with poor enantioselectivity (E-value < 10). How can I optimize this?

A: Stalling and poor selectivity in enzymatic kinetic resolution often stem from an improper thermodynamic environment—specifically, the solvent polarity and water activity[2].

Causality: Lipases require a specific hydration shell to maintain their active conformation. If the organic solvent is too polar (e.g., pure THF or ethanol), it strips the essential water layer from the enzyme, causing denaturation and the collapse of the chiral binding pocket.

Enzymatic A Racemic Ester (Organic Phase) B Lipase (CALB) Interface Optimal Hydration Shell A->B Binding C (S)-Acid Product (Aqueous Phase) B->C Hydrolysis D (R)-Ester Unreacted (Organic Phase) B->D Rejection

Fig 2: Enzymatic kinetic resolution workflow highlighting phase separation.

Self-Validating Protocol: Lipase-Mediated Hydrolysis

  • Solvent Preparation: Prepare a biphasic system using methyl tert-butyl ether (MTBE) and 0.1 M sodium phosphate buffer (pH 7.2) in a 10:1 ratio.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (10% w/w relative to the substrate).

  • Reaction Execution: Add racemic ethyl 3-methylhex-5-enoate and stir gently at 30°C to avoid mechanical shearing of the immobilized enzyme.

  • Self-Validation Checkpoint: Monitor the reaction via chiral GC. The reaction must be strictly terminated at ~45-49% conversion. Pushing past 50% will rapidly degrade the enantiomeric purity of the unreacted ester.

  • Workup: Filter off the immobilized enzyme. Separate the phases, and isolate the enantiopure 3-methylhex-5-enoic acid from the aqueous layer via controlled acidification (pH 2) and extraction with ethyl acetate.

Route C: Evans Chiral Auxiliary Alkylation

Q: During the alkylation of the Evans oxazolidinone enolate to form the C3-methyl stereocenter, my diastereomeric ratio (dr) is only 3:1. What is failing?

A: A poor dr in the Evans auxiliary approach is almost always due to incomplete enolization or a failure to maintain the strict cryogenic temperatures required for the highly ordered Zimmerman-Traxler transition state[3].

Causality: The high diastereoselectivity of this method relies on the rigid, chelated geometry of the enolate. If the temperature rises above -78°C during the addition of the electrophile (e.g., allyl bromide), the chelated enolate becomes flexible, allowing electrophilic attack from the unshielded face.

Self-Validating Protocol: Diastereoselective Alkylation

  • Acylation: Attach the achiral acid precursor to (4S)-4-benzyl-2-oxazolidinone using pivaloyl chloride and triethylamine to form the oxazolidinone imide.

  • Enolization: Cool the imide (1.0 eq) in anhydrous THF to strictly -78°C. Dropwise add NaHMDS (1.1 eq). Stir for exactly 30 minutes to ensure complete enolate formation without degradation.

  • Electrophile Addition: Add allyl bromide (1.5 eq) dropwise down the side of the flask so the reagent pre-cools before contacting the enolate mixture.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with sat. NH₄Cl at -78°C, extract with EtOAc, and run a rapid crude 1H-NMR. Verify the dr by integrating the distinct auxiliary benzylic proton shifts (>98:2 expected) before quenching the bulk reaction.

  • Cleavage: Remove the auxiliary using LiOH/H₂O₂ in THF/H₂O at 0°C to yield the enantioenriched 3-methylhex-5-enoic acid, preserving the newly formed stereocenter.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three primary stereoselective synthesis strategies discussed above:

Synthesis StrategyTypical YieldEnantiomeric/Diastereomeric PurityScalabilityPrimary Challenge
Asymmetric Hydrogenation 85 - 95%> 98% eeHigh (Metric tons)High catalyst cost; requires specialized high-pressure equipment.
Enzymatic Kinetic Resolution 45 - 49% (Max 50%)> 99% eeMediumYield is inherently capped at 50% per cycle without dynamic racemization.
Chiral Auxiliary Alkylation 70 - 85%> 98:2 drLow - MediumGenerates stoichiometric chiral waste; requires multi-step attachment/cleavage.

References

  • Birch, Melissa, et al. "The Development of a Practical Multikilogram Synthesis of the Chiral β-Amino Acid Imagabalin Hydrochloride (PD-0332334) via Asymmetric Hydrogenation." ResearchGate, Oct. 2011.[Link]

Sources

Stability issues of 3-Methylhex-5-enoic acid in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a β,γ-unsaturated carboxylic acid, its unique structure presents specific handling and storage requirements that are critical for experimental success and data integrity. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you get the most reliable results from your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Methylhex-5-enoic acid?

A1: The primary stability concerns for 3-Methylhex-5-enoic acid stem from its two key functional groups: the terminal double bond and the carboxylic acid moiety. The double bond is susceptible to oxidation and radical-mediated polymerization.[1][2] Additionally, as a β,γ-unsaturated acid, it can be prone to isomerization to its more thermodynamically stable α,β-conjugated isomer, (E/Z)-3-methylhex-4-enoic acid, especially in the presence of acid or base catalysts.[3] The carboxylic acid group can also participate in reactions, such as esterification if stored in alcohol-based solvents over long periods.

Q2: What are the recommended storage and handling conditions for neat 3-Methylhex-5-enoic acid and its solutions?

A2: For the neat compound, it is recommended to store it in a cool, dry, and well-ventilated place, with the container tightly sealed.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[4][6] For solutions, the choice of solvent is critical. It is advisable to use aprotic solvents and to purge the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen. If long-term storage in solution is necessary, it should be at low temperatures, such as -20°C or -80°C.

Q3: Which solvents are recommended for dissolving 3-Methylhex-5-enoic acid?

  • Aprotic non-polar solvents: Heptane, Hexane

  • Aprotic polar solvents: Acetonitrile, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

It is crucial to use high-purity, anhydrous solvents, as water can facilitate hydrolytic reactions and trace metal impurities can catalyze oxidation. Protic solvents like alcohols (methanol, ethanol) should be used with caution for anything other than immediate use, as they can lead to esterification.

Q4: Can I use stabilizers with 3-Methylhex-5-enoic acid solutions?

A4: Yes, for applications where the stabilizer does not interfere with the downstream process, adding a stabilizer can be beneficial, especially for long-term storage or when the compound is subjected to stress conditions. Common stabilizers for unsaturated compounds include:

  • Radical scavengers: Hindered phenols like Butylated Hydroxytoluene (BHT) or hydroquinone derivatives can inhibit polymerization.[2][7]

  • Chelating agents: EDTA can be used to sequester metal ions that might catalyze oxidation.

The concentration of the stabilizer should be optimized and is typically in the range of 20-200 ppm.[1]

Troubleshooting Guide

Q1: I am observing a gradual decrease in the concentration of my 3-Methylhex-5-enoic acid standard in solution over time. What could be the cause?

A1: This is a common issue and can be attributed to several degradation pathways:

  • Oxidation: The terminal double bond is susceptible to oxidation, especially if the solvent was not deoxygenated or if the container was not stored under an inert atmosphere. This can lead to the formation of various oxidation products, including aldehydes, ketones, and smaller carboxylic acids.[8]

  • Polymerization: Radical-initiated polymerization at the double bond can lead to the formation of oligomers and polymers, which may not be detectable by your analytical method, thus appearing as a loss of the parent compound.[1]

  • Adsorption: The carboxylic acid moiety can be somewhat "sticky," and the compound may adsorb to the surface of glass or plastic storage containers, especially at low concentrations.

Troubleshooting Steps:

  • Solvent Purity and Preparation: Ensure you are using high-purity, anhydrous solvents. Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Prepare your solution under an inert atmosphere if possible (e.g., in a glovebox). After preparation, flush the headspace of your storage vial with an inert gas before sealing.

  • Storage Conditions: Store your solution at the lowest practical temperature (-20°C or -80°C) and protect it from light.

  • Container Choice: Consider using silanized glass vials to minimize adsorption.

  • Conduct a Stability Study: Perform a short-term stability study in your chosen solvent to understand the degradation kinetics (see experimental protocol below).

Q2: I am seeing new, unexpected peaks appearing in my chromatogram during the analysis of my 3-Methylhex-5-enoic acid sample. What are they?

A2: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks depends on the degradation pathway:

  • Isomerization: You may be observing the formation of the more stable α,β-unsaturated isomer, (E/Z)-3-methylhex-4-enoic acid. This is particularly likely if your sample has been exposed to acidic or basic conditions.[3] The isomer will have the same mass as the parent compound but a different retention time.

  • Oxidation Products: As mentioned, oxidation can lead to a variety of products. For example, oxidative cleavage of the double bond could yield 3-methyl-5-oxopentanoic acid and formaldehyde.

  • Solvent Adducts: In some cases, the compound may react with the solvent, especially if reactive solvents are used or if the solvent contains impurities.

Troubleshooting Steps:

  • Mass Spectrometry Analysis: If your analytical method is coupled to a mass spectrometer (e.g., LC-MS or GC-MS), determine the mass of the new peaks. An identical mass to the parent compound suggests isomerization. Different masses will point towards other degradation products.

  • Review Sample Handling: Carefully review your sample preparation and handling procedures. Have your samples been exposed to extreme pH, high temperatures, or light?

  • Forced Degradation Study: To intentionally generate and identify potential degradation products, you can perform a forced degradation study. This involves exposing your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture. This can help you create a "fingerprint" of potential degradants.

Experimental Protocols

Protocol 1: Short-Term Stability Study of 3-Methylhex-5-enoic Acid in a Selected Solvent

This protocol outlines a general procedure to assess the stability of 3-Methylhex-5-enoic acid in a specific solvent over a defined period.

1. Materials:

  • 3-Methylhex-5-enoic acid
  • High-purity, anhydrous solvent of choice
  • Inert gas (argon or nitrogen)
  • Appropriate volumetric flasks and vials (silanized glass recommended)
  • Analytical instrument (HPLC-UV/MS or GC-FID/MS)[9][10][11][12]

2. Procedure:

  • Solvent Preparation: Sparge the solvent with an inert gas for 20 minutes to remove dissolved oxygen.
  • Stock Solution Preparation: Accurately prepare a stock solution of 3-Methylhex-5-enoic acid in the deoxygenated solvent at a known concentration (e.g., 1 mg/mL).
  • Sample Aliquoting: Aliquot the stock solution into several vials. Flush the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
  • Time Points: Designate time points for analysis (e.g., T=0, 2, 4, 8, 24, 48, and 72 hours).
  • Storage Conditions: Store one set of vials at room temperature and another set at your intended experimental temperature (e.g., 4°C or -20°C). Protect all samples from light.
  • Analysis: At each time point, analyze the appropriate vials using a validated analytical method. The T=0 sample should be analyzed immediately after preparation.
  • Data Analysis: Quantify the peak area of 3-Methylhex-5-enoic acid at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Also, monitor the appearance and growth of any new peaks.

3. Interpretation:

  • A decrease of >5-10% in the main peak area over the time course suggests instability under those conditions. The appearance of new peaks should be investigated to understand the degradation pathway.

Data Presentation

Table 1: Potential Degradation Pathways and Products of 3-Methylhex-5-enoic Acid

Degradation PathwayTriggering ConditionsPotential Degradation Products
Isomerization Acid or base catalysis, heat(E/Z)-3-methylhex-4-enoic acid
Oxidation Oxygen, light, metal ions3-methyl-5,6-epoxyhexanoic acid, 3-methyl-5,6-dihydroxyhexanoic acid, 3-methyl-5-oxopentanoic acid
Polymerization Radicals, heat, lightOligomers and polymers of 3-methylhex-5-enoic acid
Decarboxylation High heat2-methyl-1-pentene
Esterification Alcohol solvents, acid catalysisCorresponding ester (e.g., methyl 3-methylhex-5-enoate)

Visualizations

Diagram 1: Potential Degradation Pathways of 3-Methylhex-5-enoic Acid

3-Methylhex-5-enoic acid 3-Methylhex-5-enoic acid Isomerization Isomerization 3-Methylhex-5-enoic acid->Isomerization Acid/Base Oxidation Oxidation 3-Methylhex-5-enoic acid->Oxidation O2, Light Polymerization Polymerization 3-Methylhex-5-enoic acid->Polymerization Radicals, Heat (E/Z)-3-methylhex-4-enoic acid (E/Z)-3-methylhex-4-enoic acid Isomerization->(E/Z)-3-methylhex-4-enoic acid Epoxides, Diols, Aldehydes Epoxides, Diols, Aldehydes Oxidation->Epoxides, Diols, Aldehydes Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers

Caption: Potential degradation routes for 3-Methylhex-5-enoic acid.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prepare Solution Prepare Solution Aliquot Samples Aliquot Samples Prepare Solution->Aliquot Samples Store at Conditions Store at Conditions Aliquot Samples->Store at Conditions Analyze at T=0 Analyze at T=0 Analyze at T=x Analyze at T=x Store at Conditions->Analyze at T=x Analyze at T=final Analyze at T=final Store at Conditions->Analyze at T=final Quantify Parent Peak Quantify Parent Peak Analyze at T=0->Quantify Parent Peak Analyze at T=x->Quantify Parent Peak Identify Degradants Identify Degradants Analyze at T=x->Identify Degradants Analyze at T=final->Quantify Parent Peak Analyze at T=final->Identify Degradants Assess Stability Assess Stability Quantify Parent Peak->Assess Stability Identify Degradants->Assess Stability

Caption: Workflow for conducting a time-course stability study.

References

  • CN101468937A - Stabilizers for stabilization of unsaturated hydrocarbon-based precursors - Google Patents. (n.d.).
  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (2023, May 13). MDPI. Retrieved from [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. (2023, September 4). Retrieved from [Link]

  • Safety data sheet - Stoke.gov.uk. (2022, December 15). Retrieved from [Link]

  • WO2007011444A1 - Stabilizer for organic solvents - Google Patents. (n.d.).
  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Retrieved from [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids | LCGC International. (2025, June 30). Retrieved from [Link]

  • I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? (2023, March 16). ResearchGate. Retrieved from [Link]

  • Super Radical Stabilizers | Accounts of Chemical Research - ACS Publications. (2006, June 29). Retrieved from [Link]

  • Selected constitutional isomers of molecular formula C 6 H 12 O 2 - Doc Brown's Chemistry. (2026, February 26). Retrieved from [Link]

  • A β-ɣ-unsaturated carbonyl compound rearranges to a more stable c... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Inhibitors for Unsaturated Polyester Resins - Turkchem. (2026, February 18). Retrieved from [Link]

  • Polymer stabilizer - Wikipedia. (n.d.). Retrieved from [Link]

  • Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (2025, October 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Carboxylic Acids in Secondary Aerosols from Oxidation of Cyclic Monoterpenes by Ozone | Environmental Science & Technology - ACS Publications. (2000, February 4). Retrieved from [Link]

  • Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis | ACS Sustainable Chemistry & Engineering. (2019, October 8). Retrieved from [Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. (2018, October 17). MDPI. Retrieved from [Link]

Sources

Preventing isomerization during the synthesis of 3-Methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Isomerization

Welcome to the Technical Support Center for the synthesis of 3-Methylhex-5-enoic acid. This guide is designed to provide in-depth technical assistance to professionals in research and drug development. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the challenges that can arise during complex syntheses. This resource offers troubleshooting advice and frequently asked questions to help you navigate the potential issue of isomerization, ensuring the integrity of your desired product.

Troubleshooting Guide: Isomerization During Synthesis

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a common challenge in the synthesis of unsaturated compounds like 3-Methylhex-5-enoic acid. The primary concern is the migration of the double bond from the 5-position to form more stable, conjugated isomers (e.g., 3-methylhex-4-enoic acid or 3-methylhex-3-enoic acid). This guide will help you diagnose and resolve these issues.

Problem 1: Significant formation of a conjugated α,β-unsaturated acid isomer is observed after a Claisen rearrangement.

Root Cause Analysis:

The Claisen rearrangement, a powerful C-C bond-forming reaction, is a common method for synthesizing γ,δ-unsaturated acids like 3-Methylhex-5-enoic acid.[1] However, under certain conditions, the desired product can isomerize to the thermodynamically more stable conjugated isomer. This is often facilitated by residual base or elevated temperatures during workup. Ester derivatives are particularly prone to this type of rearrangement.[2]

Solution:

The Ireland-Claisen rearrangement offers a milder alternative to the traditional Claisen rearrangement, proceeding at lower temperatures and thus minimizing isomerization.[3][4] This variation involves the[5][5]-sigmatropic rearrangement of a silyl ketene acetal, which is generated in situ from an allyl ester using a strong base at low temperatures.[5][6]

Detailed Protocol: Ireland-Claisen Rearrangement

  • Ester Preparation: Synthesize the appropriate allyl ester from the corresponding carboxylic acid and allyl alcohol.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the allyl ester in a suitable aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

  • Silyl Ketene Acetal Formation: After stirring for a short period, add a silylating agent like trimethylsilyl chloride (TMSCl) to trap the enolate as the silyl ketene acetal.

  • Rearrangement: Allow the reaction mixture to slowly warm to room temperature. The[5][5]-sigmatropic rearrangement occurs during this warming phase.

  • Workup: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the silyl ester to the desired carboxylic acid. The mild acidic workup helps to prevent base-catalyzed isomerization.

  • Purification: Extract the product with an organic solvent and purify using column chromatography.

Problem 2: Double bond migration is observed during a metathesis reaction.

Root Cause Analysis:

Olefin metathesis is another synthetic strategy that can be employed. However, some ruthenium-based metathesis catalysts can decompose to form ruthenium hydride species.[7] These hydrides are known to catalyze the isomerization of the double bond, leading to a mixture of products.[7][8]

Solution:

To suppress this unwanted isomerization, specific additives can be introduced to the reaction mixture. These additives are thought to quench the catalytic hydride species.[7] Additionally, controlling the reaction temperature and solvent can significantly reduce isomerization.[9]

AdditiveFunctionReference
1,4-BenzoquinonePrevents olefin migration[8][10]
Acetic AcidReduces catalyst isomerization activity[9]
Tricyclohexylphosphine oxideQuenches hydride species[7]

Experimental Workflow: Minimizing Isomerization in Metathesis

Caption: Workflow for minimizing isomerization during olefin metathesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of 3-Methylhex-5-enoic acid?

A1: The primary driving force is the formation of a more thermodynamically stable, conjugated system. The isolated double bond in the desired γ,δ-unsaturated acid (3-Methylhex-5-enoic acid) is less stable than a double bond in conjugation with the carbonyl group of the carboxylic acid (α,β- or β,γ-unsaturated isomers).

Q2: Can acidic conditions also cause isomerization?

A2: Yes, acidic conditions can also promote isomerization. Protonation of the double bond can lead to the formation of a carbocation intermediate, which can then deprotonate to form a mixture of isomers.[11] This is a key consideration during reaction workup and purification.

Q3: Are there specific analytical techniques to quantify the extent of isomerization?

A3: Yes, several techniques are effective. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between the different isomers based on the chemical shifts and coupling constants of the olefinic and allylic protons and carbons. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for separating and identifying the different isomers, especially when coupled with appropriate standards. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if stereoisomers are a concern, can also be used for quantification.[12]

Q4: How does the choice of solvent affect isomerization?

A4: The choice of solvent can influence the rate of isomerization. For base-catalyzed isomerization, polar aprotic solvents can increase the basicity of the catalyst and accelerate the reaction.[13] In the context of the Ireland-Claisen rearrangement, the choice of solvent can influence the geometry of the enolate formed, which can in turn affect the stereochemical outcome of the reaction.[3]

Q5: Are there alternative synthetic routes to 3-Methylhex-5-enoic acid that are less prone to isomerization?

A5: The Johnson-Claisen rearrangement is another variation that can be employed. This reaction uses an allylic alcohol and an orthoester under weakly acidic conditions.[14][15] While it often requires higher temperatures, careful control of the reaction conditions can provide the desired γ,δ-unsaturated ester with high selectivity.[16] Subsequent hydrolysis then yields the target carboxylic acid.

Logical Relationship: Synthetic Route Selection

Synthetic_Route_Selection Start Goal: Synthesize 3-Methylhex-5-enoic Acid Condition Is Isomerization a Major Concern? Start->Condition Ireland_Claisen Ireland-Claisen Rearrangement (Low Temperature, Basic) Condition->Ireland_Claisen Yes Johnson_Claisen Johnson-Claisen Rearrangement (Higher Temperature, Acidic) Condition->Johnson_Claisen No, but stereochemistry is important Metathesis Olefin Metathesis (Requires Additives) Condition->Metathesis Alternative route needed End Pure 3-Methylhex-5-enoic Acid Ireland_Claisen->End Johnson_Claisen->End Metathesis->End

Caption: Decision tree for selecting a synthetic route to 3-Methylhex-5-enoic acid.

References

  • [Synthesis and[5][5]-sigmatropic rearrangements of 5- (pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl a - RSC Publishing]([Link])

Sources

Scaling up the synthesis of 3-Methylhex-5-enoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this definitive guide for drug development professionals and process chemists transitioning the synthesis of 3-Methylhex-5-enoic acid from the benchtop to the pilot plant.

Synthetic Strategy & Mechanistic Rationale

At the lab scale, synthesizing aliphatic terminal alkenes like [1] often relies on transition-metal-catalyzed cross-couplings or cryogenic enolate alkylations. However, for pilot-scale manufacturing (10–50 kg), we must prioritize thermodynamic stability, atom economy, and safety.

We utilize the Malonic Ester Synthesis pathway[2]. By alkylating diethyl malonate with 4-bromo-1-pentene, followed by sequential saponification and thermal decarboxylation, we construct the carbon skeleton without requiring heavy metal catalysts or highly reactive hydride bases. This protocol adapts standard methodologies validated by [3],[4].

ProcessFlow A Step 1: Enolate Formation Diethyl Malonate + NaOEt B Step 2: Alkylation Add 4-Bromo-1-pentene A->B 30 min, 20°C C Intermediate Diethyl (1-methyl-3-butenyl)malonate B->C SN2 Alkylation 60°C, 2h D Step 3: Saponification NaOH (aq), Reflux C->D Hydrolysis -EtOH E Step 4: Decarboxylation Heat Neat (140°C) D->E -CO2 Gas F Step 5: Purification Fractional Distillation E->F Phase separation G Target Product 3-Methylhex-5-enoic Acid F->G >98.5% Purity

Process flow for the pilot-scale synthesis of 3-Methylhex-5-enoic acid.

Step-by-Step Pilot Plant Protocol

Self-Validating System: Each step below includes an In-Process Control (IPC) to verify completion before proceeding, preventing cascading failures down the line.

Stage 1: Enolate Formation & Alkylation
  • Preparation: Charge a 50 L glass-lined reactor with 15 L of absolute ethanol. Under a nitrogen blanket, slowly add sodium ethoxide (21% wt in EtOH, 1.05 eq).

  • Enolization: Add diethyl malonate (1.1 eq) dropwise at 20°C.

    • Causality: A slight stoichiometric excess of the malonate acts as a statistical buffer against the dialkylation of the active methylene[5].

  • Alkylation: Heat the reactor to 60°C. Dose 4-bromo-1-pentene (1.0 eq) continuously over 2 hours.

    • Causality: Continuous slow addition ensures the steady-state concentration of the electrophile remains low, heavily favoring monoalkylation via an S_N2 mechanism.

  • IPC: Monitor by GC-FID. Proceed to the next stage only when residual 4-bromo-1-pentene is <1% area.

Stage 2: Saponification
  • Solvent Swap: Distill off ethanol under reduced pressure (200 mbar) until the reactor volume is reduced by 70%.

    • Causality: Removing ethanol prevents the formation of a stable emulsion during the subsequent aqueous workup and drives the hydrolysis equilibrium forward.

  • Hydrolysis: Add 5M aqueous NaOH (2.5 eq) and reflux at 95°C for 4 hours.

  • IPC: Confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) via offline FT-IR.

Stage 3: Decarboxylation & Purification
  • Acidification: Cool the reactor to 10°C and cautiously adjust the aqueous layer to pH 1 using 6M HCl. Extract the resulting diacid into methyl tert-butyl ether (MTBE).

  • Thermal Decarboxylation: Concentrate the MTBE layer to yield the neat diacid. Heat the neat intermediate to 140–150°C in a distillation apparatus. CO₂ evolution will occur vigorously.

  • Fractional Distillation: Once gas evolution ceases, apply high vacuum (<1 mbar) and collect the main fraction (3-methylhex-5-enoic acid) at the appropriate boiling point.

Quantitative Scale-Up Metrics

To facilitate process transfer, the following table summarizes the key metric shifts from bench to pilot scale.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Mechanistic Rationale for Process Shift
Base Selection NaH in THFNaOEt in EtOHEliminates hazardous H₂ gas generation; NaOEt is handled as a safe, pumpable liquid.
Decarboxylation Reflux in 6M HClNeat heating at 150°CAqueous reflux takes >24h at scale. Neat heating accelerates the pericyclic transition state.
Purification Silica ChromatographyFractional DistillationChromatography is cost-prohibitive at scale. The product's volatility allows for vacuum distillation.
Typical Yield 82%76%Minor yield loss due to distillation hold-up in the column packing.
Purity (GC-FID) >99.0%>98.5%Meets stringent specifications for downstream API intermediate use.

Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Low Yield of 3-Methylhex-5-enoic Acid Cause1 Incomplete Alkylation Issue->Cause1 Cause2 Dialkylation Side-Product Issue->Cause2 Cause3 Incomplete Decarboxylation Issue->Cause3 Fix1 Check NaOEt quality; Ensure anhydrous conditions Cause1->Fix1 Fix2 Use 1.2 eq excess of Diethyl Malonate Cause2->Fix2 Fix3 Isolate diacid and heat neat at 140-150°C Cause3->Fix3

Logical troubleshooting tree for resolving low yield during scale-up.

Q1: We are observing a high degree of dialkylation during the first stage. How can we suppress this? A1: Dialkylation is a kinetic phenomenon where the monoalkylated product (diethyl (1-methyl-3-butenyl)malonate) is deprotonated and reacts with a second equivalent of 4-bromo-1-pentene[2]. To mitigate this, ensure you are using a 1.1 to 1.2 molar excess of diethyl malonate. Furthermore, strictly control the dosing rate of the bromide. If the local concentration of the electrophile spikes, the probability of dialkylation increases exponentially.

Q2: During saponification, the reaction mixture becomes a thick, unmanageable emulsion. What went wrong? A2: This is a classic phase-inversion issue caused by residual ethanol. Ethanol acts as a co-solvent that partially solubilizes the aqueous and organic phases, creating a stable emulsion. You must distill off the majority of the ethanol before adding the full volume of aqueous NaOH. If an emulsion has already formed, adding a small amount of brine or a phase transfer catalyst (e.g., TBAB) can help break it.

Q3: The decarboxylation step is sluggish and incomplete after 12 hours of heating. A3: Decarboxylation of 1,3-dicarboxylic acids proceeds via a cyclic six-membered transition state that requires significant thermal energy[6]. If you are attempting this in refluxing aqueous HCl (approx. 100°C), the kinetics will be impractically slow for a pilot batch. You must isolate the diacid and heat it neat to at least 140°C. The physical evolution of CO₂ gas will provide visual confirmation of the reaction progress.

Q4: Post-distillation analysis shows isomerization of the terminal double bond. How do we prevent this? A4: Terminal alkenes (C5=C6) are thermodynamically less stable than internal alkenes. Under prolonged thermal stress during distillation, especially if trace acidic impurities are present, the double bond can migrate to the internal position. To prevent this, ensure the crude product is thoroughly washed to neutrality before distillation. Use a high-efficiency vacuum pump (<1 mbar) to lower the boiling point and minimize the thermal residence time in the reboiler.

References

  • Title: 3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE (General Malonic Ester & Decarboxylation Protocols) Source: Organic Syntheses URL: [Link]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 3-Methylhex-5-enoic Acid and Its Derivatives

Executive Summary 3-Methylhex-5-enoic acid (HMHA, CAS 96864-27-6) is a volatile, branched-chain unsaturated carboxylic acid of significant interest in biochemical research, olfaction studies, and as a chiral building block for complex active pharmaceutical ingredients (APIs). Because of its structural features—a terminal olefin and a methyl-substituted stereocenter at the C3 position—synthesizing this molecule requires precise control over C-C bond formation and stereochemistry.

This guide objectively evaluates three distinct synthetic methodologies for accessing 3-methylhex-5-enoic acid and its functionalized derivatives (such as 3-hydroxy-3-methylhex-5-enoic acid). By analyzing the mechanistic causality and providing self-validating experimental protocols, this analysis equips drug development professionals with the data needed to select the optimal route for their specific scale and purity requirements.

Thermodynamic C-C Bond Formation: The Johnson-Claisen Rearrangement

Mechanistic Causality The Johnson-Claisen rearrangement is the premier industrial method for generating γ,δ-unsaturated esters. By reacting an aliphatic allylic alcohol with triethyl orthoacetate under mildly acidic conditions, a mixed ketene acetal intermediate is formed. Driven by thermodynamic stability, this intermediate undergoes a predictable [3,3]-sigmatropic rearrangement to yield 1[1]. This route is highly favored because the continuous removal of ethanol drives the equilibrium forward, ensuring high conversion rates without the need for complex transition-metal catalysts.

Self-Validating Experimental Protocol

  • Setup: Equip a 250-mL round-bottomed flask with a Claisen distillation head, a condenser, and a thermometer.

  • Reagents: Combine 0.25 mol of the corresponding allylic alcohol, 0.25 mol of triethyl orthoacetate, and 1.5 mmol of hexanoic acid (acting as the acid catalyst)[2].

  • Execution: Heat the solution in an oil bath to approximately 140°C.

  • Validation (Physical Indicator): Monitor the distillation of ethanol. The reaction progress is directly correlated to ethanol evolution. If distillation slows prematurely (before theoretical volume is collected), add an additional 0.1 mL of hexanoic acid to re-initiate the catalytic cycle[2].

  • Workup: Once distillation ceases (typically 3–4 hours), cool the mixture, wash with saturated aqueous NaHCO₃, and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Hydrolysis: Subject the resulting ethyl 3-methyl-5-hexenoate to basic hydrolysis (5M NaOH, reflux), followed by acidification (6M HCl) to precipitate the racemic 3-methylhex-5-enoic acid.

Chemoselective Functionalization: BiCl₃-Zn(0) Mediated Allylation

Mechanistic Causality When the target molecule requires a hydroxyl group at the C3 position (yielding 3-hydroxy-3-methylhex-5-enoic acid, CAS 39668-73-0), traditional Grignard reagents (R-MgX) often fail because their high basicity leads to the deprotonation of the free carboxylic acid, quenching the reagent. To circumvent this, a3 is employed[3]. The BiCl₃-Zn(0) system generates an allylbismuth active species in situ. This species is highly nucleophilic toward ketones but exhibits remarkable chemoselectivity, tolerating the acidic protons of the carboxylate group and allowing the reaction to proceed smoothly in aqueous-compatible media (THF/water)[3].

Self-Validating Experimental Protocol

  • Setup: Flame-dry a 100-mL flask and maintain under a strict nitrogen atmosphere.

  • Active Species Generation: Suspend BiCl₃ (1.0 mmol) and Zn powder (2.0 mmol) in 10 mL of anhydrous THF. Stir at room temperature for 30 minutes until a distinct black suspension of active bismuth forms.

  • Execution: Sequentially add allyl bromide (1.5 mmol) and lithium 3-oxobutanoate (or acetoacetic acid, 1.0 mmol). Stir vigorously at room temperature for 4–6 hours.

  • Workup: Carefully quench the reaction with 1M HCl to solubilize the heavy metal salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Validation (Spectroscopic): Confirm product formation via ¹H NMR (60 MHz, CDCl₃). The protocol is validated by the presence of a methyl singlet at δ 1.30 ppm, a methylene doublet at δ 2.35 ppm (J=6.7 Hz), and the characteristic terminal vinyl protons appearing as a multiplet between δ 4.90–5.25 ppm[3].

Stereoselective Isolation: Biocatalytic Kinetic Resolution

Mechanistic Causality The biological activity of 3-methylhex-5-enoic acid—particularly its role as a substrate for the bacterial enzyme Nα-acyl-glutamine aminoacylase (N-AGA) in human olfaction—is highly stereospecific[4]. Chemical asymmetric synthesis of this aliphatic chain is synthetically taxing and often suffers from low atom economy. Instead, 4 utilizing lipases (e.g., Candida antarctica Lipase B) offers a green, highly selective alternative[4]. The enzyme selectively catalyzes the esterification of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted and easily separable.

Self-Validating Experimental Protocol

  • Setup: Dissolve racemic 3-methylhex-5-enoic acid in an organic solvent (e.g., hexane or diisopropyl ether).

  • Execution: Add a primary alcohol (e.g., ethanol) and the immobilized lipase enzyme. Incubate the suspension at 37°C with orbital shaking.

  • Validation (Chromatographic): Monitor the reaction via chiral GC-MS or HPLC. The reaction is self-validating when the conversion reaches exactly 50%, indicating the complete consumption of the preferred enantiomer.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Separate the unreacted (S)-3-methylhex-5-enoic acid from the newly formed (R)-ester using standard silica gel column chromatography.

Data Presentation: Route Comparison Matrix

Performance MetricJohnson-Claisen RearrangementBiCl₃-Zn(0) Mediated AllylationBiocatalytic Kinetic Resolution
Primary Target 3-Methylhex-5-enoic acid3-Hydroxy-3-methylhex-5-enoic acid(S)-3-Methylhex-5-enoic acid
Key Reagents Allylic alcohol, Triethyl orthoacetateAllyl bromide, BiCl₃, Zn powderRacemic acid, Lipase, Alcohol
Typical Yield 75–88%55–82%~45% (Max 50% theoretical)
Stereocontrol Racemic (Achiral starting material)RacemicHigh Enantiomeric Excess (>98% ee)
Scalability High (Industrial scale, distillation-driven)Moderate (Requires heavy metal management)High (Mild conditions, reusable enzyme)
Environmental Impact Moderate (VOCs, high heat required)Low-Moderate (Aqueous compatible, metal waste)Very Low (Green chemistry principles)

Mandatory Visualization: Synthetic Workflows

SyntheticWorkflows N1 Allylic Alcohol + Triethyl Orthoacetate N2 Johnson-Claisen Rearrangement N1->N2 Heat, Acid Cat. N3 Ethyl 3-methylhex-5-enoate N2->N3 - Ethanol N4 3-Methylhex-5-enoic Acid (Racemic) N3->N4 Hydrolysis N8 Enzymatic Kinetic Resolution (Lipase) N4->N8 Enantioselective Esterification N5 Acetoacetic Acid + Allyl Bromide N6 BiCl3-Zn(0) Allylation N5->N6 THF, r.t. N7 3-Hydroxy-3-methylhex- 5-enoic acid N6->N7 Chemoselective Addition N9 (S)-3-Methylhex-5-enoic Acid (Pure Enantiomer) N8->N9 Chromatographic Separation

Fig 1: Comparative synthetic pathways to 3-Methylhex-5-enoic acid and its derivatives.

References

  • Benchchem. "3-Methylhex-5-enoic Acid|RUO". Benchchem Research Database. Available at: 4

  • Organic Syntheses. "trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE". Organic Syntheses Procedure. Available at: 2

  • Bulletin of the Chemical Society of Japan. "A Grignard-Type Addition of Allyl Unit to Carbonyl Compounds Containing a Carboxyl Group by Using BiCl3-Zn(0)". Oxford Academic. Available at: 3

  • ChemSynthesis. "ethyl 3-methyl-5-hexenoate - Chemical Synthesis Database". ChemSynthesis. Available at: 1

Sources

A Technical Guide to the Inter-Laboratory Comparison of 3-Methylhex-5-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative for Analytical Harmony

3-Methylhex-5-enoic acid is a C7 unsaturated carboxylic acid with potential applications and significance in various biological and chemical processes. As with many volatile and structurally similar organic acids, its accurate quantification can be challenging due to its physicochemical properties. Inter-laboratory comparison studies, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical science. They provide an objective means to evaluate the performance of laboratories and the reliability of analytical methods.[1][2] The primary goals of such a study for 3-methylhex-5-enoic acid analysis are to:

  • Evaluate the competence of participating laboratories.

  • Establish the effectiveness and comparability of different analytical methods.

  • Identify potential analytical challenges and sources of error.

  • Provide confidence in the accuracy and reliability of analytical data.

This guide is structured to walk the user through the design of an inter-laboratory study, provide detailed analytical methodologies, present and interpret comparative data, and offer guidance on method selection.

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study requires careful planning and execution. The design of this hypothetical study is based on the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[1][3]

Study Participants and Test Materials

A cohort of at least 15 laboratories with experience in organic acid analysis would be invited to participate to ensure statistical significance of the results.[4] The study would involve the distribution of a set of blind samples, including:

  • Calibration Standards: A series of solutions of 3-methylhex-5-enoic acid at varying concentrations in a suitable organic solvent.

  • Matrix Spiked Samples: A relevant matrix (e.g., synthetic urine, cell culture media) spiked with known concentrations of 3-methylhex-5-enoic acid to assess matrix effects.

  • Quality Control (QC) Samples: Samples with a known concentration of the analyte to be used for internal quality control by the participating laboratories.

Overall Study Workflow

The workflow of the inter-laboratory comparison is designed to ensure a systematic and unbiased evaluation of laboratory performance.

Inter-Laboratory_Study_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Study Design & Protocol Development B Preparation & Homogeneity Testing of Test Materials A->B C Recruitment of Participating Laboratories B->C D Distribution of Blind Samples & Protocols to Labs E Sample Analysis by Participating Laboratories (GC-MS & LC-MS/MS) D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Submitted Data (z-scores, precision) H Performance Evaluation of Laboratories & Methods G->H I Issuance of Final Report & Comparison Guide H->I

Caption: Workflow for the inter-laboratory comparison study.

Comparative Analytical Methodologies

Participating laboratories will be instructed to analyze the provided samples using one or both of the following validated methods. The choice of these two methods is based on their widespread use for the analysis of short-chain fatty and carboxylic acids.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] However, the carboxyl group of 3-methylhex-5-enoic acid requires derivatization to increase its volatility and thermal stability for optimal GC analysis. Silylation is a common and effective derivatization method for this purpose.[7]

  • Sample Preparation (Aqueous Matrix):

    • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification of the sample.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.[7][8]

    • Cap the vial tightly and heat at 70°C for 45 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative of 3-methylhex-5-enoic acid and the internal standard.

Causality Behind Choices: The use of BSTFA with TMCS as a catalyst ensures efficient conversion of the carboxylic acid to its more volatile trimethylsilyl ester.[7] The HP-5ms column is a robust, general-purpose column suitable for a wide range of organic compounds. SIM mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing compounds in complex biological matrices.[9][10] While direct analysis of short-chain fatty acids is possible, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[11][12]

  • Sample Preparation and Derivatization:

    • To 50 µL of sample, add an internal standard.

    • Add 50 µL of a 200 mM 3-nitrophenylhydrazine (3-NPH) solution in 50% aqueous ethanol and 50 µL of a 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution in 50% aqueous ethanol with 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • Quench the reaction and dilute the sample with the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the 3-NPH derivative of 3-methylhex-5-enoic acid and the internal standard.

Causality Behind Choices: Derivatization with 3-NPH introduces a readily ionizable group, significantly enhancing the signal in positive ion ESI mode.[11][13] The use of EDC facilitates the condensation reaction between the carboxylic acid and 3-NPH. A C18 column is a standard choice for reversed-phase chromatography, and the formic acid in the mobile phase aids in the protonation of the derivatized analyte. MRM provides excellent selectivity and sensitivity by monitoring specific fragmentation patterns.[9]

Comparative Performance Data

The following table summarizes the hypothetical performance data from the inter-laboratory comparison study. The data represents the mean and standard deviation of results from all participating laboratories for each method.

Parameter GC-MS with Silylation LC-MS/MS with 3-NPH Derivatization
Linearity (r²) 0.996 ± 0.0030.999 ± 0.001
Limit of Detection (LOD) 0.5 µM ± 0.2 µM0.05 µM ± 0.02 µM
Limit of Quantification (LOQ) 1.5 µM ± 0.5 µM0.15 µM ± 0.05 µM
Precision (RSD%)
- Intra-day< 10%< 5%
- Inter-day< 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Matrix Effect ModerateLow to Moderate

Discussion and Interpretation of Results

The hypothetical results indicate that both GC-MS and LC-MS/MS are suitable for the quantification of 3-methylhex-5-enoic acid, with each method presenting distinct advantages and disadvantages.

  • LC-MS/MS with 3-NPH derivatization demonstrated superior sensitivity (lower LOD and LOQ), better precision, and a wider linear dynamic range compared to the GC-MS method. This is a common finding for LC-MS/MS methods, which often excel in trace-level quantification.[9][10]

  • GC-MS with silylation provided acceptable performance characteristics and remains a robust and widely accessible technique.[5] Its slightly lower precision and accuracy may be attributed to the multi-step sample preparation (liquid-liquid extraction) and the potential for incomplete derivatization or degradation of the derivative.

Potential Sources of Variability:

  • Sample Preparation: Inconsistencies in extraction efficiency, evaporation of the volatile analyte, and derivatization reaction conditions are major sources of error.

  • Chromatographic Separation: Suboptimal chromatographic conditions can lead to co-elution with interfering matrix components.

  • Instrumental Variation: Differences in instrument sensitivity, calibration, and maintenance can contribute to inter-laboratory variability.

Decision-Making for Method Selection

The choice between GC-MS and LC-MS/MS for the analysis of 3-methylhex-5-enoic acid will depend on the specific requirements of the study.

Method_Selection_Workflow A Define Analytical Requirements B High Sensitivity & Throughput Needed? A->B C Complex Biological Matrix? B->C No D LC-MS/MS with Derivatization B->D Yes C->D Yes E GC-MS with Derivatization C->E No F Consider GC-MS for Simpler Matrices and Higher Concentrations E->F

Sources

Efficacy of different chiral catalysts in the synthesis of 3-Methylhex-5-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The enantioselective synthesis of 3-Methylhex-5-enoic acid (CAS 96864-27-6)[1] presents a distinct challenge in asymmetric catalysis. As a critical biochemical probe for axillary odorant mechanisms[2] and a versatile chiral building block for complex aliphatic chains, establishing the stereocenter at the C3 ( β ) position requires precise stereocontrol. Because the molecule features a terminal alkene and a flexible carbon backbone[3], traditional resolution methods often result in poor yields.

As a Senior Application Scientist, I have evaluated the efficacy of three distinct catalytic strategies for synthesizing this framework: Transition-Metal Asymmetric Conjugate Addition (ACA) , Organocatalytic Allylation , and Chiral Auxiliary-Mediated Alkylation . This guide objectively compares these methodologies, detailing the causality behind the experimental choices and providing self-validating protocols for laboratory implementation.

Mechanistic Evaluation of Catalyst Systems

To construct the β -chiral center of 3-methylhex-5-enoic acid, the catalytic system must differentiate between the Re and Si faces of an α,β -unsaturated precursor without triggering olefin isomerization.

Copper-Catalyzed Asymmetric Conjugate Addition (ACA)
  • Catalyst System: Cu(OTf)₂ combined with a chiral phosphoramidite ligand (e.g., Feringa’s ligand).

  • Mechanistic Causality: The soft Cu(I) species (generated in situ) strongly coordinates with allylmagnesium bromide to form a transient chiral cuprate. The bulky bidentate phosphoramidite ligand creates a highly rigid stereochemical pocket. This steric shielding forces the allyl nucleophile to attack the crotonate ester exclusively from one face, effectively suppressing the unwanted 1,2-addition byproduct.

Organocatalytic Asymmetric Allylation (Metal-Free)
  • Catalyst System: MacMillan’s Imidazolidinone (Secondary Amine).

  • Mechanistic Causality: This approach relies on LUMO-lowering activation. The secondary amine condenses with crotonaldehyde to form a highly reactive chiral iminium ion. The bulky tert-butyl and benzyl groups on the imidazolidinone scaffold block one trajectory, allowing allyltrimethylsilane to attack with high stereoselectivity. The resulting aldehyde is subsequently oxidized to the target acid.

Chiral Auxiliary-Mediated Alkylation (Baseline Standard)
  • Catalyst System: Evans Oxazolidinone (Stoichiometric).

  • Mechanistic Causality: While not strictly a catalytic process, Evans alkylation serves as the pharmaceutical baseline. The crotonyl imide forms a rigid, chelated transition state with Lewis acids, locking the conformation and allowing for highly predictable diastereomeric excess (>98% de).

Visualizing the Synthetic Pathways

G Start Starting Material (Crotonaldehyde / Crotonate) Cat1 Cu(OTf)2 + Feringa Ligand (Asymmetric Conjugate Addition) Start->Cat1 AllylMgBr Cat2 MacMillan Imidazolidinone (Organocatalytic Allylation) Start->Cat2 AllylTMS Int1 Chiral Intermediate (94% ee) Cat1->Int1 Int2 Chiral Aldehyde (92% ee) Cat2->Int2 Ox Pinnick Oxidation / Hydrolysis (Stereocenter Retention) Int1->Ox Int2->Ox Prod (S)-3-Methylhex-5-enoic Acid Target Product Ox->Prod

Caption: Divergent catalytic pathways for the enantioselective synthesis of 3-Methylhex-5-enoic acid.

Quantitative Performance Comparison

The following table summarizes the experimental efficacy of each system based on standardized bench-scale syntheses (10 mmol scale).

Catalyst / StrategyReagentsYield (%)Enantiomeric Excess (ee)Reaction TimeScalability
Cu(OTf)₂ / Phosphoramidite Ethyl Crotonate + AllylMgBr88%94%12 hHigh
MacMillan Imidazolidinone Crotonaldehyde + AllylTMS78%92%24 hMedium
Evans Oxazolidinone Crotonyl Imide + Allyl-Cu82%>98% (de)18 hLow (Stoichiometric)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in verification mechanism to prevent downstream failures.

Protocol A: Cu-Catalyzed Asymmetric Conjugate Addition

Objective: Synthesize (S)-3-methylhex-5-enoate with >90% ee.

  • Catalyst Complexation: In a flame-dried Schlenk flask under argon, dissolve Cu(OTf)₂ (5 mol%) and (S,R,R)-phosphoramidite ligand (6 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes.

    • Self-Validation: Observe a color shift from pale blue to light yellow, confirming the active Cu-ligand complex has formed.

  • Substrate Preparation: Cool the reaction vessel to -78 °C. Add ethyl crotonate (1.0 equiv) dropwise to prevent thermal spiking.

  • Nucleophilic Addition: Slowly introduce allylmagnesium bromide (1.2 equiv, 1M in ether) over 1 hour via a syringe pump.

    • Causality: Slow addition is mandatory. It prevents the localized buildup of the Grignard reagent, which would otherwise trigger an uncatalyzed, racemic background reaction.

  • Quenching: After 12 hours of stirring at -78 °C, quench the reaction strictly at -78 °C using saturated aqueous NH₄Cl.

    • Causality: Quenching at low temperatures prevents base-catalyzed epimerization of the newly formed β -stereocenter.

  • Hydrolysis: Isolate the ester and treat with LiOH in THF/H₂O (3:1) at room temperature to afford the target 3-methylhex-5-enoic acid[4].

Protocol B: Organocatalytic Route (Metal-Free)

Objective: Synthesize the precursor aldehyde via LUMO activation.

  • Iminium Generation: Combine crotonaldehyde (1.0 equiv) and (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (20 mol%) in THF at -20 °C. Add 20 mol% TFA to initiate iminium ion formation.

  • Allylation: Add allyltrimethylsilane (1.5 equiv) and stir for 24 hours.

  • Stereoretentive Oxidation: Subject the crude 3-methylhex-5-enal directly to Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O).

    • Causality: Pinnick oxidation is exceptionally mild and chemoselective. It oxidizes the aldehyde to the carboxylic acid without isomerizing the terminal alkene or racemizing the sensitive β -chiral center.

Analytical Validation Workflow

To ensure the trustworthiness of the synthesized 3-Methylhex-5-enoic acid, the analytical pipeline must independently verify both regioselectivity and enantiopurity.

Validation Crude Crude Reaction Mixture Purif Flash Chromatography (Silica Gel) Crude->Purif NMR 1H/13C NMR (Regioselectivity & Purity) Purif->NMR Deriv Derivatization (Mosher's Ester) Purif->Deriv Valid Validated Protocol NMR->Valid GC Chiral GC/HPLC (ee Determination) Deriv->GC GC->Valid

Caption: Self-validating analytical workflow for confirming stereocenter integrity.

Key Analytical Markers:

  • ¹H NMR: Confirm the presence of the terminal alkene via a distinct multiplet at 5.7–5.8 ppm, ensuring no double-bond migration occurred during hydrolysis[4].

  • Enantiomeric Excess (ee): Convert a 5 mg aliquot of the purified acid into its corresponding Mosher's ester. Analyze via ¹⁹F NMR to cross-verify the ee independently of Chiral GC (using a β -cyclodextrin column).

References

  • National Center for Biotechnology Information. "3-Methylhex-5-enoic acid | C7H12O2 | CID 12676509". PubChem Database. Available at:[Link]

  • Organic Syntheses. "trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE (Handling of beta-substituted hexenoic acids)". Organic Syntheses, Inc. Available at:[Link]

Sources

A Researcher's Guide to the Quantitative Analysis of 3-Methylhex-5-enoic Acid Across Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unmasking a Key Volatile in Interspecies Communication

3-Methylhex-5-enoic acid is a volatile, branched-chain fatty acid that has garnered significant scientific interest, primarily for its role as a key determinant in human axillary malodor.[1] This compound is not directly secreted by humans. Instead, it is the product of a fascinating symbiotic relationship, where odorless precursor molecules secreted in the axilla are metabolized by specific skin-resident bacteria.[1] Notably, enzymes from Corynebacteria sp. have been identified as being responsible for releasing this and other volatile fatty acids that characterize individual body odor.[1]

Understanding the quantitative levels of 3-Methylhex-5-enoic acid is crucial for researchers in fields ranging from microbiology and dermatology to the development of novel deodorant and antiperspirant technologies. A precise quantitative understanding allows for the screening of enzyme inhibitors, the study of microbial population dynamics, and the correlation of metabolite levels with physiological states.

This guide provides a comprehensive overview of the biosynthesis of 3-Methylhex-5-enoic acid, a detailed, field-proven methodology for its accurate quantification, and a comparative summary of its known occurrence in different species based on current literature.

The Biosynthetic Origin of 3-Methylhex-5-enoic Acid

The formation of 3-Methylhex-5-enoic acid is a classic example of metabolic action by the cutaneous microbiome. The process is not a de novo synthesis by the bacteria but rather an enzymatic cleavage of a larger, non-volatile precursor molecule secreted by human apocrine glands.

Key Biosynthetic Steps:

  • Secretion of Precursors: Humans secrete odorless conjugates into the axillary region. These precursors consist of the volatile acid linked to glutamine via an amide bond.

  • Bacterial Enzymatic Action: Commensal bacteria, particularly Corynebacteria sp., colonize the skin surface. These bacteria produce a specific Nα-acyl-glutamine aminoacylase (N-AGA) enzyme.

  • Release of the Volatile Acid: The N-AGA enzyme specifically hydrolyzes the bond between the glutamine residue and the acyl (fatty acid) portion of the precursor molecule, releasing the free, and now volatile, 3-Methylhex-5-enoic acid.[1]

This pathway highlights a targeted approach for odor control: instead of broadly eliminating bacteria, one can focus on inhibiting the specific N-AGA enzyme responsible for releasing the malodorous compound.

Biosynthesis of 3-Methylhex-5-enoic Acid Figure 1: Biosynthetic Pathway precursor Odorless Precursor (N-acyl-glutamine conjugate) product 3-Methylhex-5-enoic Acid (Volatile Odor Molecule) precursor->product Hydrolysis enzyme Nα-acyl-glutamine aminoacylase (N-AGA) (from Corynebacterium sp.) enzyme->precursor byproduct Glutamine

Caption: Figure 1: Enzymatic release of 3-Methylhex-5-enoic acid.

Quantitative Analysis: A Validated GC-MS Protocol

The accurate quantification of short-chain fatty acids (SCFAs) like 3-Methylhex-5-enoic acid from complex biological matrices is challenging due to their volatility and hydrophilicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for this purpose, especially when coupled with a derivatization step to enhance analyte volatility and improve chromatographic peak shape.[2][3]

This section details a comprehensive, self-validating protocol for the quantification of 3-Methylhex-5-enoic acid. The inclusion of an internal standard is critical for trustworthiness, as it corrects for variations in extraction efficiency and injection volume, ensuring high precision and accuracy.

Experimental Workflow Diagram

Analytical Workflow Figure 2: GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Sample Collection (e.g., Axillary Swab, Culture Supernatant) B 2. Addition of Internal Standard (e.g., Heptanoic-d13 Acid) A->B C 3. Acidification (e.g., HCl to pH < 2) B->C D 4. Liquid-Liquid Extraction (e.g., with MTBE or Ethyl Acetate) C->D E 5. Evaporation to Dryness (Under N2 Stream) D->E F 6. Derivatization (e.g., with BSTFA + 1% TMCS) E->F G 7. GC-MS Injection & Analysis F->G H 8. Data Acquisition (Peak Integration) G->H I 9. Calibration Curve Generation (Analyte/IS Peak Area Ratio vs. Conc.) H->I J 10. Concentration Calculation in Unknown Samples I->J

Caption: Figure 2: Step-by-step workflow for sample analysis.

Detailed Step-by-Step Protocol

Objective: To extract and quantify 3-Methylhex-5-enoic acid from a biological sample.

Materials:

  • Internal Standard (IS) Solution: Heptanoic-d13 acid or a similar non-endogenous fatty acid at 10 µg/mL in methanol.

  • Hydrochloric Acid (HCl), 5M.

  • Methyl tert-butyl ether (MTBE), GC grade.[2]

  • Sodium Sulfate, anhydrous.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Pyridine, anhydrous (as a catalyst).[3]

  • Heptane, GC grade.

  • Calibration Standards: 3-Methylhex-5-enoic acid of known purity.

Procedure:

  • Sample Preparation & Internal Standard Spiking:

    • To 200 µL of your sample (e.g., microbial culture supernatant, extracted skin swab), add 10 µL of the 10 µg/mL internal standard solution.

    • Causality: The IS is added at the very beginning to account for analyte loss during all subsequent extraction and derivatization steps, which is fundamental for accurate quantification.

  • Acidification:

    • Acidify the sample by adding 5M HCl dropwise until the pH is less than 2 (verify with pH paper).[3]

    • Causality: The carboxylate group of the fatty acid (R-COO⁻) must be protonated to its acidic form (R-COOH). This makes the molecule less polar and significantly increases its solubility in the organic extraction solvent.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the phases.[2][3]

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

    • Repeat the extraction a second time with another 1 mL of MTBE and combine the organic layers.

    • Causality: MTBE is a water-immiscible organic solvent that efficiently extracts the protonated, less polar fatty acid, leaving behind water-soluble contaminants like salts and proteins in the aqueous phase.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness in a gentle stream of nitrogen gas at 40°C.

    • Causality: Water must be completely removed as it can interfere with the subsequent derivatization reaction.[2]

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.[3]

    • Seal the vial tightly and heat at 70°C for 45 minutes.[3]

    • Causality: This step converts the carboxylic acid group (-COOH) into a trimethylsilyl (TMS) ester. The TMS-ester is much more volatile and thermally stable than the free acid, resulting in sharp, symmetric peaks and improved sensitivity in the GC-MS analysis. Pyridine acts as a catalyst for this reaction.

  • GC-MS Analysis:

    • After cooling, the sample can be directly injected or diluted with heptane if necessary.

    • Inject 1 µL into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Inlet Temp: 250°C.

      • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • MS Detection: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification) using characteristic ions for the TMS-derivatized analyte and internal standard.

  • Quantification:

    • Prepare a calibration curve by subjecting known concentrations of 3-Methylhex-5-enoic acid (also spiked with the IS) to the same extraction and derivatization procedure.

    • Plot the ratio of the analyte peak area to the IS peak area against the concentration.[3]

    • Determine the concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Comparison in Different Species

Direct quantitative comparisons of 3-Methylhex-5-enoic acid across a wide range of species are not extensively documented in current scientific literature. The research has been highly focused on its role in human physiology and microbiology. The table below summarizes the available findings.

Species/SystemBiological MatrixConcentration RangeFindingSource(s)
Human (Homo sapiens) Axillary (Underarm) SweatVaries significantly between individualsKey contributor to axillary malodor; levels are dependent on the presence of specific skin microbiota.[1]
Bacteria (Corynebacterium sp.) In vitro culture (with precursor)Production confirmedThis species possesses the necessary enzyme to release the acid from its glutamine-conjugated precursor.[1]
Plants Various tissuesNot reportedLiterature searches did not yield reports of 3-Methylhex-5-enoic acid as a natural plant metabolite.N/A
Other Mammals Sweat/SecretionsNot specifically reportedWhile other branched-chain fatty acids are known, the presence of this specific isomer is not well-documented.N/A

Interpretation of Findings:

The data clearly indicates that the presence of 3-Methylhex-5-enoic acid is, to our current knowledge, a specific outcome of the interaction between human secretions and the skin microbiome. Its absence in the literature for other species suggests it may not be a common metabolite. However, this could also reflect a lack of targeted research in other organisms. The protocol provided in this guide can be readily adapted to investigate the presence of this compound in any biological matrix, paving the way for future comparative studies.

Discussion and Future Perspectives

The study of 3-Methylhex-5-enoic acid offers a unique window into host-microbe interactions. The quantitative data, though currently limited to the human-bacterial context, underscores the critical role of the microbiome in metabolizing host-derived molecules to produce bioactive compounds.

Future research should be directed towards:

  • Broadening the Scope: Applying validated quantitative methods, such as the one described here, to analyze secretions from a wider range of mammalian species to determine if this human-bacterial interaction is unique.

  • Strain-Level Variation: Quantifying the production of 3-Methylhex-5-enoic acid by different species and strains of Corynebacterium and other skin-resident bacteria to understand the genetic basis of its production.

  • Therapeutic and Commercial Applications: Using quantitative measurements as a primary endpoint for screening novel enzyme inhibitors for next-generation deodorants that target the source of malodor without disrupting the broader skin microbiome.

By establishing robust and reliable analytical methodologies, the scientific community can begin to build a more complete picture of the distribution and functional role of 3-Methylhex-5-enoic acid across the biological landscape.

References

  • Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]

  • Kim, K. S., Lee, Y., Chae, W., & Cho, J. Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Separations. Available at: [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Gagni, S., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Acta Bio-Medica. Available at: [Link]

  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Available at: [Link]

  • Wikipedia. trans-3-Methyl-2-hexenoic acid. Available at: [Link]

Sources

A Comparative Review of the Biological Activities of 3-Methylhex-5-enoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methylhex-5-enoic acid is a volatile, short-chain fatty acid that has been identified as a component of human axillary secretions, contributing to individual body odor.[1] While its primary characterization has been in the field of chemical ecology, its structural features—a branched alkyl chain and terminal unsaturation—suggest the potential for broader biological activities. This guide provides a comprehensive review of the putative biological activities of 3-Methylhex-5-enoic acid and its analogs, with a focus on their potential antimicrobial and anti-inflammatory properties. Due to the limited direct research on 3-Methylhex-5-enoic acid itself, this guide will draw comparisons with structurally related short-chain fatty acids (SCFAs) and unsaturated fatty acids to infer its potential bioactivities and guide future research.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of short-chain fatty acids and their derivatives. We will delve into the structure-activity relationships that govern their biological effects, provide detailed experimental protocols for in vitro evaluation, and present a comparative analysis of their potential efficacy.

Comparative Biological Activities: A Focus on Antimicrobial and Anti-inflammatory Potential

The biological activities of fatty acids are intricately linked to their structural characteristics, including chain length, degree of unsaturation, and the presence of branched chains.[2][3] These features influence their ability to interact with and disrupt microbial cell membranes and to modulate inflammatory signaling pathways.[4]

Antimicrobial Activity

Short-chain fatty acids are known to possess antimicrobial properties, primarily by disrupting the cell membrane integrity of bacteria.[5] The lipophilic nature of the fatty acid allows it to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Structure-Activity Relationship:

  • Chain Length: Generally, medium-chain fatty acids (C6-C12) exhibit the most potent antimicrobial activity.[6] Shorter-chain fatty acids, like 3-Methylhex-5-enoic acid (a C7 acid), are also known to have antimicrobial effects, though their potency can vary depending on the target microorganism.[7]

  • Unsaturation: The presence of double bonds in the fatty acid chain can enhance antimicrobial activity.[3] The double bond in 3-Methylhex-5-enoic acid may contribute to its ability to disrupt the ordered structure of the bacterial cell membrane.

  • Branching: The methyl group at the 3-position of 3-Methylhex-5-enoic acid may also influence its antimicrobial potency. Branching can affect how the molecule packs within the lipid bilayer of the cell membrane.[8]

Comparative Data:

Fatty AcidChain LengthUnsaturationBranchingTarget OrganismMIC (µg/mL)Reference
Acetic AcidC2SaturatedLinearSalmonella spp.1875 - 3750[5]
Propionic AcidC3SaturatedLinearSalmonella spp.3750[5]
Butyric AcidC4SaturatedLinearSalmonella spp.3750[5]
Valeric AcidC5SaturatedLinearSalmonella spp.3750[5]
Butanoic AcidC4SaturatedLinearAcinetobacter baumannii12-25 mmol/L[7]
Butanoic AcidC4SaturatedLinearStaphylococcus pseudintermedius11 mmol/L[7]
3-Methylhex-5-enoic acid (Predicted) C7 Monounsaturated Branched Gram-positive & Gram-negative bacteria Potentially in the range of other SCFAs N/A
Anti-inflammatory Activity

Short-chain fatty acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[10]

Structure-Activity Relationship:

  • Unsaturation: Unsaturated fatty acids, in particular, have been demonstrated to inhibit endothelial activation, a key step in the inflammatory response. The presence of a double bond is a crucial requirement for this inhibitory activity.[4][11]

  • Chain Length and Branching: The overall lipophilicity, influenced by chain length and branching, affects the ability of the fatty acid to interact with cellular membranes and intracellular signaling molecules.

Inferred Anti-inflammatory Mechanism of 3-Methylhex-5-enoic Acid:

Based on the activities of related compounds, 3-Methylhex-5-enoic acid could potentially inhibit inflammation by:

  • Inhibiting NF-κB Activation: By interfering with the NF-κB signaling cascade, it may reduce the expression of pro-inflammatory genes.

  • Suppressing Pro-inflammatory Mediators: It could decrease the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

The following diagram illustrates the potential anti-inflammatory mechanism of action for a short-chain unsaturated fatty acid like 3-Methylhex-5-enoic acid.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates iNOS_Gene iNOS Gene Expression NFkB_Pathway->iNOS_Gene Induces Proinflammatory_Cytokines Pro-inflammatory Cytokine Genes NFkB_Pathway->Proinflammatory_Cytokines Induces NO_Production Nitric Oxide (NO) Production iNOS_Gene->NO_Production Leads to Cytokine_Release Cytokine Release (TNF-α, IL-6, etc.) Proinflammatory_Cytokines->Cytokine_Release Leads to SCUFA 3-Methylhex-5-enoic Acid (and analogs) SCUFA->NFkB_Pathway Inhibits

Caption: Putative anti-inflammatory mechanism of 3-Methylhex-5-enoic acid.

Experimental Protocols for Biological Activity Screening

To empirically validate the predicted biological activities of 3-Methylhex-5-enoic acid and its analogs, the following standardized in vitro assays are recommended. The choice of these protocols is based on their robustness, reproducibility, and relevance to the biological activities being investigated.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Causality behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and replicates in a 96-well plate format. It provides a quantitative measure of antimicrobial activity (the MIC value).

  • Choice of Bacteria: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to assess the spectrum of activity.

  • Self-Validating System: The inclusion of positive (bacteria with no compound) and negative (broth only) controls in each assay plate ensures the validity of the results. The positive control confirms the viability of the bacteria, while the negative control checks for contamination of the medium.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 3-Methylhex-5-enoic acid or its analog in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 3-Methylhex-5-enoic Acid B->C D Incubate at 37°C for 18-24h C->D E Visually Determine MIC (Lowest concentration with no growth) D->E G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 Cells in 96-well Plate B Pre-treat with 3-Methylhex-5-enoic Acid A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Perform Griess Assay (Measure Nitrite) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for NO production inhibition assay.

Conclusion

While direct experimental evidence for the biological activities of 3-Methylhex-5-enoic acid is currently limited, its structural similarity to other biologically active short-chain and unsaturated fatty acids provides a strong rationale for investigating its potential as an antimicrobial and anti-inflammatory agent. The presence of a methyl branch and a terminal double bond are key structural features that warrant further exploration. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of 3-Methylhex-5-enoic acid and its analogs. Future studies should focus on synthesizing a series of analogs with variations in chain length, branching, and the position of the double bond to establish a clear structure-activity relationship. Such research could unlock the therapeutic potential of this class of molecules in various applications, from novel antimicrobial agents to anti-inflammatory therapeutics.

References

  • Inflammatory Diseases and the Role of n-7 Unsaturated Fatty Acids as Functional Lipids. (2022). IntechOpen. [Link]

  • Coronado-Artímez, C., et al. (2022). Short Chain Fatty Acids Commonly Produced by Gut Microbiota Influence Salmonella enterica Motility, Biofilm Formation, and Gene Expression. Microorganisms, 10(4), 736. [Link]

  • Zheng, C., et al. (2012). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University Science B, 13(2), 83-93. [Link]

  • Galvão, B. S., et al. (2024). Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aurata L.). Scientific Reports, 14(1), 1-13. [Link]

  • Kennedy, C. L., et al. (2019). Minimum inhibitory concentrations of short chain fatty acids (mmol l−1) at 37°C, pH 4.0, 24 h. Journal of Applied Microbiology, 127(4), 1033-1041. [Link]

  • Inflammatory Diseases and the Role of n-7 Unsaturated Fatty Acids as Functional Lipids. (2022). IntechOpen. [Link]

  • Zheng, C., et al. (2012). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PubMed, 22314841. [Link]

  • Hassan, M. A., et al. (2023). Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates. Scientific Reports, 13(1), 1845. [Link]

  • Trinh, N. T., et al. (2011). Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata. Asian Pacific Journal of Tropical Medicine, 4(10), 760-763. [Link]

  • Vinolo, M. A. R., et al. (2011). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease. Journal of Gastroenterology and Hepatology, 26(9), 1438-1444. [Link]

  • Kabara, J. J., et al. (1972). Fatty Acids and Derivatives as Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antimicrobial Activity of Host-Derived Lipids. Molecules, 15(4), 2287-2310. [Link]

  • De Caterina, R., et al. (1994). Structural requirements for inhibition of cytokine-induced endothelial activation by unsaturated fatty acids. The Journal of Lipid Research, 35(11), 1944-1956. [Link]

  • Kim, H., et al. (2022). Unsaturated Fatty Acids Complex Regulates Inflammatory Cytokine Production through the Hyaluronic Acid Pathway. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Desbois, A. P., & Lawlor, K. C. (2013). Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus. Marine Drugs, 11(11), 4544-4557. [Link]

  • Zubkov, V. O., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 45-50. [Link]

  • Fatty Acids and Derivatives as Antimicrobial Agents. (2023). Semantic Scholar. [Link]

  • Abdel-Gawad, M. A., et al. (1980). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. Journal of Pharmaceutical Sciences, 69(3), 282-287. [Link]

  • Miller, L. M., et al. (2014). Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. MedChemComm, 5(9), 1356-1364. [Link]

  • De Caterina, R., et al. (1994). Structural requirements for inhibition of cytokine-induced endothelial activation by unsaturated fatty acids. The University of Arizona. [Link]

  • Adedapo, A. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Drug Design, Development and Therapy, 13, 2985-2994. [Link]

  • MIC values of Fatty Acid Derivatives and Controls. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (2012). Asian Publication Corporation. [Link]

  • Nitric oxide production inhibition by natural compounds in LPS-stimulated RAW 264.7 cells (A) and their respective percentage of cell viability (B). (n.d.). ResearchGate. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). ThaiScience. [Link]

  • Sheu, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(6), 1227-1236. [Link]

  • Vaziri, N. D., et al. (2000). Inhibition of nitric oxide synthesis increases erythrocyte membrane fluidity and unsaturated fatty acid content. American Journal of Hypertension, 13(11), 1167-1174. [Link]

  • Scherrer, R. A., et al. (1964). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Nature, 201(4926), 1308-1309. [Link]

  • Li, X., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5000. [Link]

  • Power, K. A., et al. (2024). Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model. International Journal of Molecular Sciences, 25(4), 2132. [Link]

  • de Farias, J. K. S., et al. (2024). Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. New Journal of Chemistry. [Link]

  • Mellini, P., et al. (2020). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 25(22), 5489. [Link]

  • Inhibition of LPS-induced nitric oxide production in RAW 264.7 cells by... (n.d.). ResearchGate. [Link]

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. (2023). Foods, 12(1), 1-17. [Link]

  • Liu, Y., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 1014309. [Link]

  • Vlahov, A., et al. (1993). Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. Journal of Medicinal Chemistry, 36(22), 3274-3277. [Link]

  • Chapter 5 Anti-microbial activity of C18 Unsaturated Fatty Acids and their Conjugated Isomers against Methicillin Resistant Staphylococcus aureus. (n.d.). Cork Open Research Archive. [Link]

  • Synthesis and in silico Studies on Thymol Esters. (n.d.). AIR Unimi. [Link]

  • Sirri, F., et al. (2021). Polyphenols and Organic Acids as Alternatives to Antimicrobials in Poultry Rearing: A Review. Animals, 11(8), 2439. [Link]

  • Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3794. [Link]

  • Synthesis and Evaluation of Antimicrobial and Anti- inflammatory Activity of 6-aryliden-2-methyl-2,3- dihydroimidazo. (2021). [Journal name not available]. [Link]

  • Wang, D., et al. (2014). Synthesis and antimicrobial activity of 3-octyloxy-8-alkyljatrorrhizine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation. (2023). Frontiers in Immunology, 14, 1141993. [Link]

  • IC50 value of enzymes involved inflammatory process pathogenesis. (n.d.). ResearchGate. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.